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  • Product: 1-(2-Bromoethyl)-4-methylcyclohexane
  • CAS: 5452-69-7

Core Science & Biosynthesis

Foundational

Strategic Integration of 1-(2-Bromoethyl)-4-methylcyclohexane (CAS 5452-69-7) in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of lipophilic appendages is critical for optimizing target binding affinity, modulating pharmacokinetics, and navigating the complex landscape of metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of lipophilic appendages is critical for optimizing target binding affinity, modulating pharmacokinetics, and navigating the complex landscape of metabolic stability. 1-(2-Bromoethyl)-4-methylcyclohexane (CAS 5452-69-7) emerges as a highly versatile, bifunctional synthon. Comprising a conformationally flexible 4-methylcyclohexyl headgroup and a highly reactive primary alkyl bromide tail, this molecule serves as a premier building block for introducing lipophilic vectors into active pharmaceutical ingredients (APIs).

This technical whitepaper provides an in-depth analysis of the structural dynamics, mechanistic utility, and validated experimental protocols for utilizing CAS 5452-69-7 in advanced synthetic workflows.

Structural Dynamics and Pharmacophore Rationale

Conformational Analysis and Stereochemistry

The utility of 1-(2-bromoethyl)-4-methylcyclohexane lies in its unique stereochemical profile. The 1,4-disubstituted cyclohexane ring exists predominantly in the chair conformation. Commercially, the compound is typically supplied as a mixture of cis and trans diastereomers[1].

  • Trans-isomer : Both the methyl and the 2-bromoethyl groups can occupy equatorial positions, minimizing 1,3-diaxial steric clashes and representing the thermodynamically favored state.

  • Cis-isomer : Forces one substituent into an axial position, altering the 3D spatial vector of the lipophilic tail.

In , this diastereomeric mixture allows medicinal chemists to probe hydrophobic pockets with varying spatial trajectories before isolating the most potent stereoisomer. The absence of aromaticity inherently protects the moiety from cytochrome P450-mediated aromatic oxidation, a common metabolic liability in phenyl-containing analogs.

Physicochemical Profiling

The quantitative descriptors of CAS 5452-69-7 highlight its value in developing CNS-penetrant or highly lipophilic drug candidates. The data below is aggregated from[2] and [3].

Table 1: Physicochemical and Computational Descriptors of CAS 5452-69-7

PropertyValueCausality / Impact in Drug Design
Molecular Weight 205.13 g/mol Low molecular weight ensures minimal penalty to the overall mass of the final API, adhering to Lipinski's Rule of 5.
Molecular Formula C9H17BrProvides a purely aliphatic, non-aromatic carbon framework.
XLogP3-AA 4.3High lipophilicity drives strong hydrophobic interactions within target receptor pockets and enhances membrane permeability.
Topological Polar Surface Area 0 ŲZero TPSA indicates no hydrogen bonding liabilities, ideal for optimizing blood-brain barrier (BBB) penetration.
Rotatable Bonds 2The two-carbon ethyl linker provides just enough flexibility to achieve optimal binding geometry with low entropic penalty.
Exact Mass 204.05136 DaCritical for high-resolution mass spectrometry (HRMS) tracking during reaction monitoring.

Mechanistic Workflows in Synthesis

As an electrophile, the primary alkyl bromide is highly susceptible to bimolecular nucleophilic substitution (SN2) and halogen-metal exchange. The two-carbon spacer is strategically optimal; it is long enough to prevent steric hindrance from the bulky cyclohexane ring during SN2 transition states, yet short enough to prevent excessive conformational entropy.

Workflow A CAS 5452-69-7 (Electrophile) B N-Alkylation (SN2 Pathway) A->B + 2° Amine + Base C Grignard Formation (Mg Insertion) A->C + Mg(0), THF D Target Drug Candidate (Lipophilic Tail) B->D Yields 3° Amine E Cross-Coupling (C-C Bond) C->E + Pd Catalyst

Caption: Synthetic utility of CAS 5452-69-7 in drug development workflows.

The SN2 N-Alkylation Pathway

The most prevalent application of this compound is the N-alkylation of secondary amines (e.g., piperidines, piperazines) to generate tertiary amine pharmacophores. Because the leaving group (bromide) is situated on a primary carbon, the SN2 trajectory is largely unobstructed.

Mechanism N1 Nucleophile (e.g., Target Amine) N3 Pre-Reaction Complex (Solvent Cage) N1->N3 Collision N2 Electrophile (CAS 5452-69-7) N2->N3 Collision N4 Pentacoordinate Transition State N3->N4 Activation Energy (Ea) N5 Alkylated Product (Inverted Config) N4->N5 Bond Formation N6 Leaving Group (Bromide Anion) N4->N6 Bond Cleavage

Caption: SN2 mechanistic pathway for the alkylation of CAS 5452-69-7.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every reagent choice is governed by strict chemical causality, and observable milestones are embedded to confirm reaction progress without immediate reliance on offline analytics.

Protocol A: SN2 N-Alkylation of a Secondary Amine

Objective: Covalently attach the 2-(4-methylcyclohexyl)ethyl moiety to a secondary amine core.

Causality of Design: is selected as the solvent because its moderate dielectric constant ( ϵ≈37.5 ) adequately solvates the SN2 transition state without promoting excessive E2 elimination—a common side reaction when using stronger bases in highly polar aprotic solvents like DMSO. Potassium carbonate (K₂CO₃) acts as a mild, insoluble heterogeneous base to scavenge the generated HBr, preventing the protonation and subsequent deactivation of the nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of the target secondary amine in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of finely powdered, anhydrous K₂CO₃. Causality: Excess base ensures complete neutralization of HBr and drives the equilibrium forward.

  • Electrophile Introduction: Add 1.2 equivalents of 1-(2-bromoethyl)-4-methylcyclohexane[2] dropwise at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 75°C (reflux) under continuous stirring.

  • Self-Validation Checkpoint: As the reaction proceeds, observe the precipitation of potassium bromide (KBr) as a fine, dense white solid. The cessation of new KBr formation indicates that the reaction has reached maximum turnover.

  • Quench and Workup: Cool to room temperature, filter the heterogeneous mixture through a Celite pad to remove KBr and unreacted K₂CO₃, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

Protocol B: Generation of the Organomagnesium (Grignard) Reagent

Objective: Convert the alkyl bromide into a nucleophilic Grignard reagent for downstream C-C bond formation (e.g., cross-coupling or addition to carbonyls).

Causality of Design: Tetrahydrofuran (THF) is strictly required as the solvent; its oxygen lone pairs coordinate with the magnesium center, stabilizing the highly reactive organometallic species. 1,2-Dibromoethane is used as an entrainer to chemically scrub the passivating oxide layer (MgO) off the magnesium turnings, exposing the active zero-valent metal surface.

Step-by-Step Methodology:

  • Metal Activation: Add 1.5 equivalents of magnesium turnings to an oven-dried Schlenk flask under an inert nitrogen atmosphere. Add enough anhydrous THF to barely cover the turnings.

  • Entrainment: Add 0.05 equivalents of 1,2-dibromoethane. Self-Validation Checkpoint: The evolution of ethylene gas (bubbling) and localized cloudiness confirm the successful activation of the magnesium surface.

  • Halide Addition: Dilute 1.0 equivalent of 1-(2-bromoethyl)-4-methylcyclohexane in anhydrous THF (to make a 1.0 M solution) and add 5% of this solution to the flask.

  • Initiation: Wait for a localized exotherm. Self-Validation Checkpoint: A spontaneous rise in internal temperature and a shift in the solvent color to a pale grayish-brown confirm initiation.

  • Controlled Feed: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle, self-sustaining reflux.

  • Completion: Stir for an additional 1 hour at room temperature until the majority of the magnesium metal has been consumed, yielding a titratable Grignard reagent ready for immediate in situ use.

Scale-Up and Safety Considerations

When transitioning from bench-scale discovery to process chemistry, handling alkyl bromides requires stringent safety protocols.

  • Toxicity: Like most primary alkyl halides, CAS 5452-69-7 is a direct-acting alkylating agent. It carries potential genotoxic impurities (PGI) risks if unreacted starting material remains in the final API.

  • Scale-Up: For multi-kilogram reactions, the exothermic nature of both SN2 and Grignard formations necessitates precise dosing controls. In Protocol B, the accumulation of unreacted alkyl bromide prior to Grignard initiation can lead to a dangerous thermal runaway (the "Wurtz coupling" side-reaction). Continuous flow chemistry is highly recommended for industrial scaling of these steps.

References

  • "1-(2-Bromoethyl)-4-methylcyclohexane | C9H17Br | CID 227402", PubChem, National Center for Biotechnology Information. URL:[Link]

  • "Structure-Based Drug Design (SBDD)", National Library of Medicine (NCBI). URL:[Link]

  • "Acetonitrile | CH3CN | CID 6342", PubChem, National Center for Biotechnology Information. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Bromoethyl)-4-methylcyclohexane

Introduction 1-(2-Bromoethyl)-4-methylcyclohexane, with the CAS Number 5452-69-7, is a saturated cyclic compound containing a bromine atom, a methyl group, and an ethyl bridge attached to a cyclohexane ring.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Bromoethyl)-4-methylcyclohexane, with the CAS Number 5452-69-7, is a saturated cyclic compound containing a bromine atom, a methyl group, and an ethyl bridge attached to a cyclohexane ring.[1][2][3] Its molecular formula is C9H17Br, and it has a molecular weight of approximately 205.13 g/mol .[2][3] The structural elucidation of such molecules is fundamental in various fields of chemical research, including organic synthesis and medicinal chemistry, where precise characterization is paramount for understanding reactivity and biological activity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectral data to provide a foundational understanding of its molecular architecture.

Predicted ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. The ¹H NMR spectrum of 1-(2-bromoethyl)-4-methylcyclohexane is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol (Hypothetical):

A hypothetical ¹H NMR spectrum would be acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
CH₂-Br3.40 - 3.55Triplet (t)2HThe methylene protons adjacent to the electronegative bromine atom are expected to be significantly deshielded and appear at a higher chemical shift. The signal would be a triplet due to coupling with the adjacent CH₂ group.
CH₂-CH₂Br1.80 - 1.95Quartet (q) or Multiplet (m)2HThese methylene protons are adjacent to both the cyclohexane ring and the bromo-substituted methylene group. Their chemical shift will be influenced by both, and the multiplicity will be complex due to coupling with protons on both sides.
Cyclohexane Ring Protons (CH)0.80 - 1.70Multiplet (m)10HThe ten protons on the cyclohexane ring will have overlapping signals in a complex multiplet in the upfield region, typical for aliphatic cyclic systems.[4]
CH-CH₃1.20 - 1.40Multiplet (m)1HThe methine proton at the 4-position of the cyclohexane ring will be part of the complex multiplet of the ring protons.
CH₃0.85 - 0.95Doublet (d)3HThe methyl protons are expected to appear as a doublet in the most upfield region due to coupling with the adjacent methine proton on the cyclohexane ring.

Molecular Structure with Key ¹H NMR Correlations:

Caption: Predicted ¹H NMR chemical shift regions for 1-(2-Bromoethyl)-4-methylcyclohexane.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Experimental Protocol (Hypothetical):

A hypothetical ¹³C NMR spectrum would be acquired on a 100 MHz spectrometer with proton decoupling, using CDCl₃ as the solvent.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
CH₂-Br33 - 38The carbon atom directly bonded to the electronegative bromine atom is expected to be significantly deshielded.
CH₂-CH₂Br38 - 42This carbon is influenced by both the cyclohexane ring and the bromine atom, placing it in this predicted range.
Cyclohexane Ring Carbons25 - 45The six carbon atoms of the cyclohexane ring will have distinct signals, with their chemical shifts influenced by their position relative to the substituents. The carbon bearing the bromoethyl group (C1) and the methyl group (C4) will be deshielded compared to the other ring carbons.
CH-CH₃30 - 35The methine carbon attached to the methyl group.
CH₃20 - 25The methyl carbon is expected to be in the typical upfield region for aliphatic methyl groups.

Workflow for NMR Data Acquisition and Analysis:

G cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample_Prep Sample Preparation (in CDCl3) NMR_Experiment 1H and 13C NMR Experiments Sample_Prep->NMR_Experiment FID_Processing FID Processing (Fourier Transform) NMR_Experiment->FID_Processing Spectrum_Interpretation Spectral Interpretation (Chemical Shifts, Multiplicity) FID_Processing->Spectrum_Interpretation Structure_Elucidation Structure Elucidation Spectrum_Interpretation->Structure_Elucidation

Caption: A generalized workflow for NMR data acquisition and structural elucidation.

Predicted Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method that often leads to fragmentation of the molecular ion, providing valuable structural information.

Experimental Protocol (Hypothetical):

A hypothetical mass spectrum would be obtained using an electron ionization (EI) mass spectrometer with an ionization energy of 70 eV.

Predicted Mass Spectrum Data:

The mass spectrum of 1-(2-bromoethyl)-4-methylcyclohexane is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

  • Molecular Ion (M⁺): The molecular ion peaks are expected at m/z 204 and 206, corresponding to the C₉H₁₇⁷⁹Br and C₉H₁₇⁸¹Br isotopes, respectively.

  • Key Fragmentation Patterns:

    • Loss of Br•: A prominent peak would be expected at m/z 125, corresponding to the loss of a bromine radical. This [C₉H₁₇]⁺ fragment is a common fragmentation pathway for alkyl bromides.

    • Loss of the bromoethyl side chain: Cleavage of the bond between the cyclohexane ring and the ethyl group would result in a fragment at m/z 97, corresponding to the [C₇H₁₃]⁺ ion (methylcyclohexyl cation).

    • Loss of the methyl group: A peak corresponding to the loss of a methyl radical (•CH₃) from the molecular ion would result in fragments at m/z 189 and 191.

    • Further Fragmentation: The initial fragments can undergo further fragmentation, leading to a complex pattern of smaller ions in the lower m/z region, typical of cyclic alkanes.

Fragmentation Pathway Diagram:

G M [C9H17Br]+• (m/z 204, 206) M_minus_Br [C9H17]+ (m/z 125) M->M_minus_Br - Br• M_minus_C2H4Br [C7H13]+ (m/z 97) M->M_minus_C2H4Br - •C2H4Br M_minus_CH3 [C8H14Br]+ (m/z 189, 191) M->M_minus_CH3 - •CH3

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromoethyl)-4-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Bromoethyl)-4-methylcyclohexane is a halogenated hydrocarbon with potential applications in organic synthesis, serving as a building block...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-4-methylcyclohexane is a halogenated hydrocarbon with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its structure, featuring a substituted cyclohexane ring, provides a lipophilic and sterically significant moiety that can be crucial in modulating the physicochemical and pharmacological properties of a target compound. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in experimental design, reaction optimization, and process scale-up.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-(2-Bromoethyl)-4-methylcyclohexane. In the absence of extensive experimentally-derived data in publicly accessible literature, this document outlines established methodologies for the empirical determination of these key parameters. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₉H₁₇BrPubChem[1]
Molecular Weight 205.13 g/mol PubChem[1]
Boiling Point Not experimentally determined. Estimated to be higher than related, smaller structures like 1-Bromo-4-methylcyclohexane (94-96 °C at 50 mmHg) due to increased molecular weight and van der Waals forces.N/A
Density Not experimentally determined. Expected to be greater than 1 g/mL, likely in the range of 1.1-1.3 g/cm³, based on the density of similar bromoalkanes and the known density of 1-Bromo-4-methylcyclohexane (1.262 g/cm³).N/A

Note on Data Scarcity: The lack of extensive experimental data for 1-(2-Bromoethyl)-4-methylcyclohexane highlights the specialized nature of this compound. As such, the following sections on experimental determination are critical for any researcher planning to work with this molecule.

Experimental Determination of Physical Properties

The following protocols describe standard, reliable methods for determining the boiling point and density of a liquid organic compound like 1-(2-Bromoethyl)-4-methylcyclohexane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may be available in limited quantities or have high boiling points, a micro-boiling point determination is often the most suitable method.

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

  • Apparatus Setup:

    • Secure a Thiele tube to a retort stand.

    • Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side-arm.

    • Attach a thermometer to a notched cork and position it in the center of the Thiele tube, ensuring the thermometer bulb is level with the lower arm of the tube.

    • Prepare a capillary tube (sealed at one end) and a small sample tube (e.g., a melting point tube).

  • Sample Preparation:

    • Add a small amount (a few drops) of 1-(2-Bromoethyl)-4-methylcyclohexane into the sample tube.

    • Place the open end of the capillary tube into the sample tube, with the sealed end uppermost.

    • Attach the sample tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

  • Heating and Observation:

    • Gently heat the side-arm of the Thiele tube with a Bunsen burner or a micro-burner. The convection currents in the oil will ensure even heat distribution.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

  • Validation and Repetition:

    • Record the temperature.

    • Allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a second reading.

    • The results should be consistent within a narrow range (e.g., ± 1 °C).

Causality of Experimental Choices:

  • Thiele Tube: The design of the Thiele tube promotes uniform heating of the oil bath through natural convection, which is crucial for an accurate boiling point determination.

  • Micro-Scale: This method is ideal when dealing with small quantities of a substance, which is often the case for specialized research chemicals.

  • Rate of Heating and Cooling: Slow and controlled heating and cooling are essential to ensure thermal equilibrium between the sample, the oil bath, and the thermometer, preventing over- or under-shooting of the boiling point.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. For a liquid, it is conveniently determined using a pycnometer.

Protocol: Density Determination using a Pycnometer

  • Preparation:

    • Thoroughly clean and dry a pycnometer of a known volume (e.g., 5 mL or 10 mL).

    • Record the mass of the empty, dry pycnometer to at least three decimal places using an analytical balance.

  • Mass of Water:

    • Fill the pycnometer with deionized water of a known temperature.

    • Insert the stopper, ensuring that any excess water is expelled through the capillary.

    • Carefully dry the outside of the pycnometer.

    • Record the mass of the pycnometer filled with water.

    • Subtract the mass of the empty pycnometer to find the mass of the water.

  • Mass of Sample:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with 1-(2-Bromoethyl)-4-methylcyclohexane.

    • Insert the stopper and dry the exterior as before.

    • Record the mass of the pycnometer filled with the sample.

    • Subtract the mass of the empty pycnometer to find the mass of the sample.

  • Calculation:

    • Calculate the volume of the pycnometer using the mass of the water and the known density of water at the recorded temperature. (Volume = Mass of water / Density of water).

    • Calculate the density of 1-(2-Bromoethyl)-4-methylcyclohexane using the mass of the sample and the calculated volume of the pycnometer. (Density = Mass of sample / Volume of pycnometer).

Trustworthiness through Self-Validation:

  • Calibration with Water: Using water, a substance with a well-established and accurately known density at various temperatures, serves as an internal calibration for the volume of the pycnometer. This minimizes errors associated with the nominal volume stated by the manufacturer.

  • Temperature Control: The density of liquids is temperature-dependent. Recording the temperature of the water allows for the use of the correct literature value for its density, enhancing the accuracy of the volume determination and, consequently, the sample's density.

Logical Workflow and Visualization

The systematic determination of the physical properties of a novel or uncharacterized compound follows a logical progression. The workflow ensures that foundational data is gathered and validated before proceeding to more complex applications.

G cluster_0 Initial Characterization cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting A Obtain Pure Sample of 1-(2-Bromoethyl)-4-methylcyclohexane B Purity Assessment (e.g., GC-MS, NMR) A->B C Micro-Boiling Point Determination B->C D Density Measurement (Pycnometry) B->D F Boiling Point Correction (if necessary) C->F G Calculate Density D->G E Record Ambient Pressure E->F Pressure Correction H Compile Technical Data Sheet F->H G->H

Caption: Experimental workflow for the determination of boiling point and density.

Conclusion

While specific experimental data for the boiling point and density of 1-(2-Bromoethyl)-4-methylcyclohexane are not widely published, this guide provides a robust framework for their determination. By employing established and validated protocols such as micro-boiling point determination and pycnometry, researchers can confidently ascertain these critical physical properties. The principles of careful experimental execution, including temperature control and internal calibration, are essential for generating reliable and reproducible data, which is the bedrock of sound scientific and developmental research. The provided methodologies and rationale are intended to empower researchers to fill the existing data gaps and facilitate the effective application of this compound in their work.

References

  • PubChem. 1-(2-Bromoethyl)-4-methylcyclohexane. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermochemical Profile of 1-(2-Bromoethyl)-4-methylcyclohexane

Abstract: This technical guide provides a comprehensive framework for establishing the thermochemical profile of 1-(2-bromoethyl)-4-methylcyclohexane. Recognizing the absence of readily available experimental data for th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for establishing the thermochemical profile of 1-(2-bromoethyl)-4-methylcyclohexane. Recognizing the absence of readily available experimental data for this specific molecule, this document outlines a multipronged approach leveraging data from structurally analogous compounds, detailing rigorous experimental methodologies, and presenting a robust computational workflow. This guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require accurate thermochemical data for process modeling, safety analysis, and reaction engineering.

Introduction: The Imperative for Accurate Thermochemical Data

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are fundamental to the chemical sciences. For a molecule like 1-(2-bromoethyl)-4-methylcyclohexane, which possesses a combination of an aliphatic cyclic structure and a bromoalkyl substituent, this data is critical for several applications:

  • Reaction Engineering: Predicting the heat of reaction (ΔrH°) for synthesis or degradation pathways.

  • Process Safety: Assessing thermal hazards and potential for runaway reactions.

  • Computational Modeling: Parameterizing force fields and validating computational models for reaction mechanisms and physical property prediction.

  • Pharmaceutical Development: Understanding the stability and degradation pathways of potential drug intermediates.

A thorough literature search, including comprehensive databases like the NIST Chemistry WebBook, reveals a lack of specific experimental thermochemical data for 1-(2-bromoethyl)-4-methylcyclohexane.[1][2][3][4][5] This guide, therefore, serves as a blueprint for how such critical data can be reliably determined through a combination of estimation, experimentation, and high-level computation.

Part 1: Estimation via Structurally Analogous Compounds

In the absence of direct data, a first-order approximation can be derived from the known thermochemical properties of structurally related compounds. This approach relies on the principle of group additivity and the analysis of trends in homologous series. By dissecting 1-(2-bromoethyl)-4-methylcyclohexane into its constituent fragments—a methylcyclohexane ring and a bromoethyl group—we can draw valuable comparisons.

Table 1: Thermochemical Data for Structurally Related Compounds

CompoundFormulaΔfH°(gas, 298.15 K) (kJ/mol)ΔfH°(liquid, 298.15 K) (kJ/mol)Cp(gas, 298.15 K) (J/mol·K)Source
CyclohexaneC6H12-123.4 ± 0.6-156.2 ± 0.9106.3 ± 2.0[6]
MethylcyclohexaneC7H14-154.8 ± 1.0-190.1 ± 1.1126.7
EthylcyclohexaneC8H16-171.4 ± 1.2-212.4 ± 1.3148.5
BromoethaneC2H5Br-61.9 ± 1.3-90.0 ± 1.764.9
1-BromopropaneC3H7Br-84.3 ± 1.0-115.1 ± 1.085.8
2-BromoethanolC2H5BrO-218.04 ± 0.32-284.5 ± 1.3N/A[7][8]

Analysis and Insights:

  • Effect of Alkyl Substitution: The data for cyclohexane, methylcyclohexane, and ethylcyclohexane demonstrates a consistent decrease in the enthalpy of formation with increasing alkyl chain length, indicating stabilization. The addition of a methyl group to the cyclohexane ring stabilizes the molecule by approximately 31.4 kJ/mol in the gas phase.

  • Bromoalkane Trends: The enthalpies of formation for bromoethane and 1-bromopropane show a similar trend of increasing stability with chain length.

  • Stereochemical Considerations: For substituted cyclohexanes, the stereochemistry (axial vs. equatorial) of the substituents significantly impacts stability. Equatorial substituents are generally more stable due to the avoidance of 1,3-diaxial steric interactions.[9] For 1-(2-bromoethyl)-4-methylcyclohexane, the trans isomer with both the methyl and bromoethyl groups in equatorial positions is expected to be the most stable conformer and thus have the most negative enthalpy of formation.[10]

While these comparisons provide a valuable qualitative understanding, they are insufficient for high-accuracy applications. Therefore, experimental determination or high-level computational chemistry is required.

Part 2: Experimental Determination of Thermochemical Properties

A rigorous experimental campaign is the gold standard for obtaining accurate thermochemical data. The primary techniques for a compound like 1-(2-bromoethyl)-4-methylcyclohexane would involve combustion calorimetry to determine the enthalpy of formation and calorimetry for heat capacity and phase transitions.

Protocol: Determination of the Standard Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation is typically determined indirectly by measuring the standard molar enthalpy of combustion (ΔcH°) using a bomb calorimeter.[11] For organobromine compounds, specialized techniques are required to ensure complete combustion and to accurately characterize the final products.[12][13]

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity 1-(2-bromoethyl)-4-methylcyclohexane is placed in a crucible within a high-pressure vessel (the "bomb").

  • Bomb Preparation: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of a reducing solution (e.g., arsenious oxide or hydrazine sulfate solution) is added to the bomb to ensure that all bromine products are converted to aqueous hydrobromic acid (HBr) in the final state.[14]

  • Combustion: The sample is ignited electrically. The combustion reaction for the target molecule is: C₉H₁₇Br(l) + 13 O₂(g) → 9 CO₂(g) + 8 H₂O(l) + HBr(aq)

  • Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is measured with high precision. The energy equivalent of the calorimeter system (the calorimeter constant) is determined separately by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Product Analysis: After combustion, the contents of the bomb are analyzed to confirm complete combustion and to quantify the amount of HBr formed.

  • Data Correction: The raw temperature data is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler or Dickinson method) and for the heats of formation of any side products (e.g., nitric acid from residual nitrogen in the bomb). Washburn corrections are applied to reduce the energy values to standard state conditions.[11]

  • Calculation of ΔfH°: The standard enthalpy of formation of the compound is then calculated using Hess's Law, utilizing the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr(aq)).[15]

Causality Behind Experimental Choices:

  • Moving-Bomb Calorimetry: For halogen-containing compounds, a moving-bomb or rotating-bomb calorimeter is often preferred. The motion ensures that the post-combustion gases and liquids reach a uniform equilibrium state, which is crucial for accurate analysis of the final products.[12]

  • Reducing Agent: The presence of a reducing agent is critical. Without it, the bromine can form a mixture of Br₂, HBr, and oxy-acids, making the final state ill-defined and preventing an accurate calculation of the enthalpy of formation.[14]

Protocol: Determination of Heat Capacity and Phase Transition Enthalpies

Differential Scanning Calorimetry (DSC) or adiabatic calorimetry can be used to measure the heat capacity of the solid and liquid phases, as well as the enthalpy of fusion (melting).

Methodology:

  • Sample Encapsulation: A small, accurately weighed sample of 1-(2-bromoethyl)-4-methylcyclohexane is hermetically sealed in an aluminum or gold-plated pan.

  • DSC Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a controlled linear rate. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Heat Capacity (Cp): The heat capacity is determined from the heat flow signal in the regions where no phase transitions occur.

  • Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is calculated by integrating the area of the peak corresponding to the melting transition.

Part 3: Computational Prediction of Thermochemical Properties

High-level ab initio computational chemistry provides a powerful and often highly accurate alternative or complement to experimental methods, especially when experimental data is unavailable.[16][17] Composite methods like Gaussian-4 (G4) theory are specifically designed to yield thermochemical data with "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values).[18][19][20]

Computational Workflow: G4 Theory

The G4 method involves a series of calculations that systematically approximate the exact solution of the non-relativistic Schrödinger equation and include empirical corrections for remaining deficiencies.[19][20]

Step-by-Step Protocol:

  • Geometry Optimization and Vibrational Frequencies:

    • The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set.

    • Vibrational frequencies are calculated at the same level of theory. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The frequencies are typically scaled by an empirical factor (~0.985) to better match experimental fundamentals.

  • High-Level Single-Point Energy Calculations:

    • A series of single-point energy calculations are performed on the optimized geometry using more accurate methods and larger basis sets.

    • The core calculation is at the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] level of theory.

    • Corrections are added to account for the effects of larger basis sets (up to G3LargeXP) and higher levels of electron correlation (e.g., MP4).

  • Extrapolation to the Basis Set Limit:

    • The Hartree-Fock (HF) energy is extrapolated to the complete basis set limit to reduce basis set incompleteness error.[18][20]

  • Higher-Level Correction (HLC):

    • A final empirical correction term is added. The HLC is parameterized based on the number of alpha and beta valence electrons and is designed to compensate for remaining systematic errors in the method.[20]

  • Calculation of Enthalpy of Formation:

    • The G4 total energy is used to calculate the atomization energy of the molecule.

    • The gas-phase enthalpy of formation at 298.15 K is then derived using the calculated atomization energy and the well-known experimental enthalpies of formation of the constituent atoms (C, H, Br).

Diagram: Overall Workflow for Thermochemical Data Determination

G cluster_exp Experimental Determination cluster_comp Computational Prediction exp_start High-Purity Sample 1-(2-bromoethyl)-4-methylcyclohexane comb_cal Moving-Bomb Combustion Calorimetry exp_start->comb_cal dsc Differential Scanning Calorimetry (DSC) exp_start->dsc h_comb h_comb comb_cal->h_comb ΔcH° cp_fus cp_fus dsc->cp_fus Cp, ΔfusH h_form_exp Experimental ΔfH° h_comb->h_form_exp Hess's Law validation Data Validation & Final Profile cp_fus->validation h_form_exp->validation comp_start Molecular Structure opt_freq B3LYP/6-31G(2df,p) Geometry Optimization & Frequencies comp_start->opt_freq g4_energy G4 Theory: High-Level Energy Calculations opt_freq->g4_energy ZPVE, Thermal Corr. atom_e atom_e g4_energy->atom_e G4 Total Energy h_form_comp Computational ΔfH° atom_e->h_form_comp Atomization Method h_form_comp->validation

Caption: A comprehensive workflow combining experimental and computational methods for robust thermochemical data determination.

Part 4: Data Synthesis and Validation

The most reliable thermochemical profile is achieved by synthesizing the results from both experimental and computational approaches.

  • Direct Comparison: The computationally derived enthalpy of formation should be compared with the value obtained from combustion calorimetry. Agreement within the combined error bars of the two methods provides a high degree of confidence in the final value.

  • Discrepancy Analysis: If a significant discrepancy exists, it warrants a re-examination of both protocols. Potential experimental issues could include incomplete combustion or errors in product analysis. Computational issues might arise from multi-reference character in the molecule's electronic structure or difficulties in accurately modeling the conformational landscape (i.e., the energy difference between cis/trans isomers and axial/equatorial conformers).

  • Final Profile: The final, validated thermochemical profile for 1-(2-bromoethyl)-4-methylcyclohexane would consist of a recommended value for the standard enthalpy of formation, along with the experimentally determined heat capacity and enthalpies of phase transitions.

Conclusion

While direct experimental thermochemical data for 1-(2-bromoethyl)-4-methylcyclohexane is not currently available in public-domain literature, this guide provides a clear and scientifically rigorous pathway to its determination. By combining estimations from known compounds, meticulous experimental work using specialized calorimetric techniques for organohalogens, and high-accuracy computational chemistry with methods like G4 theory, a comprehensive and reliable thermochemical profile can be established. This integrated approach ensures the data is robust, validated, and fit for purpose in demanding research and industrial applications.

References

  • NIST Chemistry WebBook. [Link][1]

  • The Journal of Physical Chemistry A. American Chemical Society. [Link][21][22][23]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][2]

  • Stein, S. E. (2009). The NIST Chemistry WebBook. In American Institute of Physics Conference Series. [Link][3]

  • NIST Standard Reference Data Program. (n.d.). Welcome to the NIST WebBook. [Link][4]

  • Linstrom, P. J. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences. [Link][5]

  • Journal of Chemical & Engineering Data. American Chemical Society. [Link][24][25]

  • Journal of Chemical & Engineering Data - About the Journal. ACS Publications. [Link][26]

  • Wikipedia. (2023). The Journal of Physical Chemistry A. [Link][21]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics. [Link][20]

  • Bjellerup, L. (1959). A Moving-Bomb Method for Combustion Calorimetry of Organic Bromine Compounds. Acta Chemica Scandinavica. [Link][12]

  • Ruscic, B., Bross, D. H., et al. (2023). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. Journal of Physical Chemistry A. [Link][27]

  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for combustions in a bomb at constant volume. In Experimental Thermochemistry. Interscience Publishers.
  • Hess, G. H. (1840). Thermochemische Untersuchungen. Annalen der Physik und Chemie.
  • Karton, A. (2016). A computational chemist’s guide to accurate thermochemistry for organic molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

  • Active Thermochemical Tables (ATcT). Argonne National Laboratory. [Link][7][8]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Use of 1-(2-Bromoethyl)-4-methylcyclohexane in Nucleophilic Substitution Reactions

Executive Summary This guide provides a detailed technical overview and practical protocols for utilizing 1-(2-Bromoethyl)-4-methylcyclohexane in nucleophilic substitution reactions. As a primary alkyl halide, this subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed technical overview and practical protocols for utilizing 1-(2-Bromoethyl)-4-methylcyclohexane in nucleophilic substitution reactions. As a primary alkyl halide, this substrate is an excellent candidate for bimolecular nucleophilic substitution (SN2) pathways, enabling the synthesis of a diverse range of functionalized molecules. We will explore the mechanistic underpinnings that dictate its reactivity, provide validated, step-by-step protocols for key transformations, and offer expert insights into optimizing reaction outcomes. This document is intended for researchers and professionals in organic synthesis and drug development seeking to leverage this versatile building block.

Physicochemical Properties of the Substrate

A thorough understanding of the substrate's properties is fundamental to experimental design.

PropertyValueSource
IUPAC Name 1-(2-bromoethyl)-4-methylcyclohexane[1]
CAS Number 5452-69-7[2]
Molecular Formula C₉H₁₇Br[1][2]
Molecular Weight 205.13 g/mol [1][2][3]
Appearance Liquid (at standard conditions)Assumed based on structure
XLogP3 4.3[1]
Complexity 82.7[1]

Mechanistic Rationale: The Predominance of the SN2 Pathway

The reactivity of 1-(2-Bromoethyl)-4-methylcyclohexane is governed by its structure. The bromine atom is attached to a primary carbon (a -CH₂- group), which strongly dictates the preferred reaction mechanism.

  • Substrate Structure: As a primary alkyl halide, the carbon atom bearing the bromine leaving group is relatively unhindered. This steric accessibility is the most critical factor favoring the SN2 pathway.[4][5][6]

  • SN2 Mechanism (Bimolecular Nucleophilic Substitution): This mechanism occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[5] This leads to a transient, five-membered transition state before the product is formed with an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Alkyl Halide][Nucleophile]).[4][6]

  • Why SN1 is Disfavored: The SN1 (Unimolecular Nucleophilic Substitution) pathway involves a two-step process initiated by the formation of a carbocation intermediate.[4][5] For 1-(2-Bromoethyl)-4-methylcyclohexane, this would require the formation of a highly unstable primary carbocation, which is energetically unfavorable. Therefore, SN1 reactions are negligible for this substrate.[5]

  • Steric Considerations: While the carbon is primary, the adjacent 4-methylcyclohexyl group is bulky. However, this bulk is on the β-carbon, not directly on the reaction center (the α-carbon). This is distinct from neopentyl halides, where extreme steric hindrance at the β-carbon can dramatically slow down SN2 reactions.[7] For this substrate, the SN2 pathway remains highly favorable.

Caption: SN2 reaction mechanism on 1-(2-Bromoethyl)-4-methylcyclohexane.

Validated Experimental Protocols

The following protocols detail the synthesis of key derivatives. For all reactions, it is critical to use anhydrous solvents where specified and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Protocol 1: Synthesis of 1-(2-Azidoethyl)-4-methylcyclohexane

The azide functionality is a powerful synthetic handle, most notably for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[8][9]

  • Principle: A classic SN2 reaction where the bromide is displaced by the highly nucleophilic azide ion (N₃⁻). Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation (Na⁺) but leave the nucleophile "naked" and highly reactive.[6][10]

  • Materials:

    • 1-(2-Bromoethyl)-4-methylcyclohexane (1.0 eq)

    • Sodium Azide (NaN₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium azide.

    • Add anhydrous DMF via syringe and stir to create a suspension.

    • Add 1-(2-Bromoethyl)-4-methylcyclohexane dropwise to the stirred suspension.

    • Heat the reaction mixture to 60-80 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure. The resulting crude 1-(2-azidoethyl)-4-methylcyclohexane can be purified by column chromatography if necessary. Caution: Low-molecular-weight organic azides can be explosive and should be handled with appropriate care.[11]

Protocol 2: Synthesis of 3-(4-Methylcyclohexyl)propanenitrile

Nitriles are valuable intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.[12]

  • Principle: The cyanide ion (CN⁻) acts as a nucleophile to displace the bromide. The reaction is typically performed in ethanol or DMSO.[13][14] Using an ethanolic solution requires heating under reflux to achieve a reasonable reaction rate.[13][15]

  • Materials:

    • 1-(2-Bromoethyl)-4-methylcyclohexane (1.0 eq)

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle. Ensure the system is protected from atmospheric moisture.

    • In the flask, dissolve sodium cyanide in anhydrous ethanol with stirring.

    • Add 1-(2-Bromoethyl)-4-methylcyclohexane to the solution.

    • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture and filter to remove the inorganic salt (NaBr).

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and water.

    • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and filter.

    • Purify the resulting nitrile by vacuum distillation or column chromatography.

Protocol 3: Williamson Ether Synthesis of 1-(2-Ethoxyethyl)-4-methylcyclohexane

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 mechanism.[16][17]

  • Principle: An alkoxide, generated from an alcohol and a strong base, acts as the nucleophile. For this primary halide, the reaction is efficient with minimal competing elimination.[17]

  • Materials:

    • 1-(2-Bromoethyl)-4-methylcyclohexane (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Ethanol (serves as both reagent and solvent)

    • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add NaH.

    • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, then decant the hexanes.

    • Add anhydrous ethanol dropwise to the NaH at 0 °C. Hydrogen gas will evolve. Caution: NaH is highly reactive and flammable.

    • Once the gas evolution ceases, the sodium ethoxide solution is formed.

    • Add 1-(2-Bromoethyl)-4-methylcyclohexane dropwise to the alkoxide solution at room temperature.

    • Heat the mixture to a gentle reflux and stir for several hours until TLC indicates the reaction is complete.

    • Cool the reaction and carefully quench any remaining NaH by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Perform a standard aqueous workup and extraction as described in previous protocols.

    • Purify the target ether by column chromatography.

Protocol 4: Synthesis of 1-(2-Aminoethyl)-4-methylcyclohexane via Azide Reduction

Direct alkylation of ammonia often leads to a mixture of primary, secondary, and tertiary amines due to overalkylation.[11][18] A cleaner, two-step approach involves the synthesis of an alkyl azide followed by its reduction.

  • Principle: The azide intermediate, synthesized as per Protocol 1, is reduced to a primary amine. This is a highly efficient method for producing pure primary amines.[8][11]

  • Materials:

    • Crude or purified 1-(2-Azidoethyl)-4-methylcyclohexane (from Protocol 1) (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq)

    • Anhydrous Diethyl Ether or THF

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C.

    • Dissolve the azide in a minimal amount of anhydrous diethyl ether.

    • Add the azide solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC (stain with ninhydrin to visualize the amine).

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • A granular precipitate of aluminum salts will form. Stir the mixture for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional ether.

    • Dry the filtrate over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.

General Experimental Workflow & Analysis

A systematic approach is crucial for successful synthesis and characterization.

Workflow A 1. Reagent Setup (Inert Atmosphere, Anhydrous Solvents) B 2. Reaction (Temperature Control, Stirring) A->B Add Substrate & Reagents C 3. Progress Monitoring (TLC, GC-MS) B->C Sample Periodically C->B Reaction Incomplete D 4. Reaction Quench & Workup (Neutralization, Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography, Distillation) D->E Crude Product F 6. Product Characterization (NMR, IR, MS) E->F Pure Product

Sources

Application

Application Note: Selective E2 Dehydrohalogenation of 1-(2-Bromoethyl)-4-methylcyclohexane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 1-methyl-4-vinylcyclohexane via...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 1-methyl-4-vinylcyclohexane via the E2 elimination of a primary alkyl halide.

Mechanistic Rationale & Pathway Dynamics

The transformation of 1-(2-bromoethyl)-4-methylcyclohexane into 1-methyl-4-vinylcyclohexane presents a classic kinetic competition between bimolecular elimination ( E2 ) and bimolecular nucleophilic substitution ( SN​2 ). Because the bromide leaving group is situated on a primary, unbranched ethyl chain, the α -carbon is highly accessible. When treated with standard, unhindered alkoxide bases (e.g., sodium methoxide or sodium ethoxide), the SN​2 pathway dominates due to the low steric barrier, resulting in unwanted ether byproducts[1].

To artificially steer the reaction toward the E2 pathway, this protocol employs potassium tert-butoxide ( t -BuOK) in anhydrous tetrahydrofuran (THF). As a strong, sterically hindered base, the bulky tert-butyl group experiences severe steric repulsion when approaching the electrophilic α -carbon, effectively shutting down the SN​2 trajectory[2]. Instead, the base is forced to abstract the more sterically accessible β -proton[3]. This initiates a concerted, single-step cleavage of the C-H and C-Br bonds via an anti-periplanar transition state, selectively yielding the terminal alkene[4][5].

MechanisticPathway SM 1-(2-Bromoethyl)- 4-methylcyclohexane (Primary Alkyl Halide) Base1 Small Base/Nucleophile (e.g., NaOMe) SM->Base1 Base2 Bulky Base (e.g., t-BuOK) SM->Base2 SN2 SN2 Substitution (Major Product: Ether derivative) Base1->SN2 Low Steric Hindrance Attacks alpha-carbon E2 E2 Elimination (Major Product: 1-Methyl-4-vinylcyclohexane) Base2->E2 High Steric Hindrance Abstracts beta-proton

Caption: Mechanistic divergence of primary alkyl halides based on base sterics.

Reaction Optimization & Data Presentation

The selection of reagents and their exact stoichiometry are critical for maximizing the yield of the alkene while suppressing substitution and polymerization. Table 1 illustrates the causality behind the reagent selection, while Table 2 provides the optimized stoichiometry for a standard 10 mmol scale reaction.

Table 1: Reaction Pathway Competition Based on Base Selection
Reagent SystemDominant PathwayMajor ProductMechanistic Rationale
NaOMe / MeOH SN​2 Substitution1-(2-Methoxyethyl)-4-methylcyclohexaneSmall, unhindered nucleophile easily attacks the primary α -carbon.
NaOH / H2​O SN​2 Substitution2-(4-Methylcyclohexyl)ethan-1-olHydroxide is a strong, unhindered nucleophile favoring substitution.
t -BuOK / THF E2 Elimination 1-Methyl-4-vinylcyclohexane Bulky base is sterically blocked from the α -carbon; exclusively acts as a base at the β -proton.
Table 2: Optimized Experimental Stoichiometry
ComponentRoleEquivalentsAmount (10 mmol scale)
1-(2-Bromoethyl)-4-methylcyclohexane Substrate1.0 eq2.05 g
Potassium tert-butoxide ( t -BuOK) Bulky Base1.5 eq1.68 g
Anhydrous THF Polar Aprotic SolventN/A20.0 mL
Distilled H2​O Quenching AgentN/A15.0 mL

Detailed Experimental Protocol

ExperimentalWorkflow Step1 Step 1: Preparation Dissolve SM in dry THF under N2 Step2 Step 2: Base Addition Add t-BuOK dropwise at 0 °C Step1->Step2 Step3 Step 3: Heating Reflux at 65 °C for 4 hours Step2->Step3 Step4 Step 4: Quenching Cool to RT, add H2O to neutralize Step3->Step4 Step5 Step 5: Extraction Extract with Et2O, wash with brine Step4->Step5 Step6 Step 6: Purification Column Chromatography (Hexanes) Step5->Step6

Caption: Step-by-step experimental workflow for the E2 elimination.

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen ( N2​ ) to prevent moisture-induced quenching of the base. Add 1-(2-Bromoethyl)-4-methylcyclohexane (2.05 g, 10 mmol) and 20 mL of anhydrous THF. Causality Insight: THF is chosen as a polar aprotic solvent because it poorly solvates the bulky tert-butoxide anion compared to protic solvents, thereby increasing the effective basicity and reactivity of the alkoxide[5].

Step 2: Controlled Base Addition Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Potassium tert-butoxide (1.68 g, 15 mmol) in small portions over 10 minutes. Causality Insight: The initial deprotonation is highly exothermic. Gradual addition at 0 °C prevents localized superheating, which could lead to unwanted side reactions, such as the cationic polymerization of the newly formed vinyl group.

Step 3: Thermodynamically Driven Elimination Remove the ice bath and heat the reaction to a gentle reflux (approx. 65 °C) for 4 hours. Causality Insight: The E2 mechanism has a higher entropy of activation ( ΔS‡ ) than the competing SN​2 pathway because it involves the concerted cleavage of multiple bonds. Heating the system provides the thermal energy required to overcome the higher E2 activation barrier, thermodynamically driving the reaction toward elimination.

Step 4: Quenching Cool the mixture to room temperature. Carefully quench the reaction by adding 15 mL of distilled water dropwise. Causality Insight: Water acts as a proton source, immediately neutralizing any unreacted t -BuOK to form tert-butanol and potassium hydroxide, effectively halting the reaction and preventing base-catalyzed degradation of the product during workup.

Step 5: Extraction Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether ( 3×20 mL). Wash the combined organic layers with brine (20 mL) to remove residual water and THF, then dry over anhydrous sodium sulfate ( Na2​SO4​ ).

Step 6: Purification Filter off the drying agent. Carefully concentrate the filtrate under reduced pressure at a low temperature (the terminal alkene is volatile). Purify the crude oil via silica gel column chromatography using 100% hexanes as the eluent to isolate pure 1-methyl-4-vinylcyclohexane.

In-Process Monitoring & Self-Validation

A robust protocol must be a self-validating system. To ensure the E2 elimination has proceeded cleanly without SN​2 contamination, utilize the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress using 100% hexanes. The non-polar 1-methyl-4-vinylcyclohexane will migrate rapidly ( Rf​≈0.9 ), while the starting alkyl bromide will elute slower. Validation: Stain the TLC plate with potassium permanganate ( KMnO4​ ). The alkene product will immediately reduce the permanganate, appearing as a bright yellow spot against a purple background, confirming the presence of the newly formed π -bond.

  • Spectroscopic ( 1 H-NMR) Verification: Post-purification, validate the product via 1 H-NMR ( CDCl3​ ). Validation: The starting material exhibits a distinct triplet around 3.4 ppm corresponding to the −CH2​−Br protons. Upon successful elimination, this signal must completely disappear. It will be replaced by a complex multiplet at ~5.8 ppm (the internal vinyl proton, −CH=CH2​ ) and two distinct doublets/multiplets at ~4.9–5.0 ppm (the terminal vinyl protons, −CH=CH2​ ).

References

  • Bulky Bases in Elimination Reactions Source: Master Organic Chemistry URL:[Link]

  • 12.2: E2 Elimination Source: Chemistry LibreTexts URL:[Link]

  • SN2 vs E2 Source: Chemistry Steps URL:[Link]

Sources

Method

Application Note: 1-(2-Bromoethyl)-4-methylcyclohexane as a Versatile Lipophilic Alkylating Agent for Amines and Phenols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale In modern drug development, modulating the physicochemical properties of a lead compound is critic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In modern drug development, modulating the physicochemical properties of a lead compound is critical for optimizing pharmacokinetics and target engagement. 1-(2-Bromoethyl)-4-methylcyclohexane (CAS: 5452-69-7) is a highly valuable primary alkyl halide building block used to introduce a lipophilic 2-(4-methylcyclohexyl)ethyl moiety into target scaffolds 1. The addition of this bulky, non-polar tail is a proven strategy to increase the partition coefficient (LogP), enhance cellular membrane permeability, and effectively occupy deep hydrophobic pockets within receptor binding sites.

From a mechanistic standpoint, this reagent is exceptionally well-suited for bimolecular nucleophilic substitution (SN2) reactions. The two-carbon ethyl linker acts as a critical spatial buffer, distancing the reactive electrophilic carbon (bearing the bromide leaving group) from the steric bulk of the cyclohexane ring. This structural feature minimizes steric hindrance at the SN2 transition state, allowing for rapid and high-yielding alkylations of both nitrogen (amines) and oxygen (phenols) nucleophiles.

Strategic Workflows: N-Alkylation vs. O-Alkylation

The primary challenge in utilizing alkyl bromides lies in controlling chemoselectivity—specifically, preventing the overalkylation of amines and ensuring the complete activation of weakly nucleophilic phenols.

  • N-Alkylation Challenge: Primary amines readily alkylate to form secondary amines, which are often more nucleophilic than the starting material. This leads to unwanted tertiary amines and quaternary ammonium salts. To solve this, we employ a Cesium Hydroxide (CsOH)-promoted protocol 2. The "cesium effect" utilizes the large ionic radius and soft nature of the Cs⁺ ion to coordinate the intermediate, enhancing the nucleophilicity of the primary amine while sterically and electronically disfavoring subsequent alkylation events.

  • O-Alkylation Challenge: Phenols are weak nucleophiles but can be easily deprotonated. We utilize a classic Williamson-type ether synthesis 3. Employing a mild base (K₂CO₃) in a polar aprotic solvent (DMF) ensures complete deprotonation while leaving the resulting phenoxide anion poorly solvated ("naked") and highly reactive toward the alkyl bromide.

Workflow A 1-(2-Bromoethyl)-4-methylcyclohexane (Primary Alkyl Bromide) B N-Alkylation Pathway (Target: Primary Amines) A->B C O-Alkylation Pathway (Target: Phenols) A->C D Reagents: CsOH·H₂O, 4Å MS Solvent: DMF, 23°C Mechanism: SN2 B->D E Reagents: K₂CO₃ Solvent: DMF, 60-80°C Mechanism: SN2 C->E F Product: Secondary Amine (High Chemoselectivity) D->F G Product: Alkyl Aryl Ether (Williamson Ether) E->G

Workflow for divergent N- and O-alkylation using 1-(2-Bromoethyl)-4-methylcyclohexane.

Experimental Protocols

Protocol 1: Chemoselective N-Alkylation of Primary Amines

This self-validating protocol is designed to yield secondary amines with >90% chemoselectivity against overalkylation.

Reagents & Materials:

  • Primary amine (1.0 equiv)

  • 1-(2-Bromoethyl)-4-methylcyclohexane (1.2 equiv)

  • CsOH·H₂O (1.5 equiv)

  • Activated 4Å Molecular Sieves (equal to the weight of the base)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Base Activation: Add the activated, powdered 4Å molecular sieves (e.g., 500 mg for a 1 mmol scale) and CsOH·H₂O (1.5 equiv). Causality Note: The molecular sieves are critical to scavenge water from the CsOH monohydrate, preventing the competitive hydrolysis of the alkyl bromide to an alcohol.

  • Amine Coordination: Suspend the solid mixture in anhydrous DMF (5 mL/mmol). Add the primary amine (1.0 equiv) and stir at 23 °C for 30 minutes. This pre-stirring facilitates the base-amine interaction and generates the active nucleophilic species.

  • Alkylation: Add 1-(2-Bromoethyl)-4-methylcyclohexane (1.2 equiv) dropwise via syringe.

  • Self-Validation & Monitoring: Stir the reaction at room temperature for 12–24 hours. Monitor via LC-MS. Validation Checkpoint: The reaction is successful when a single major product mass (M+H for the secondary amine) is observed, with the absence of the (M+H+R) mass characteristic of tertiary amine overalkylation.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Wash the pad thoroughly with EtOAc. Extract the combined filtrate with water (3x) to remove the DMF. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol utilizes thermal activation and a mild base to drive the formation of alkyl aryl ethers.

Reagents & Materials:

  • Phenol derivative (1.0 equiv)

  • 1-(2-Bromoethyl)-4-methylcyclohexane (1.5 equiv)

  • K₂CO₃ (finely powdered, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: In an oven-dried flask under argon, dissolve the phenol (1.0 equiv) in anhydrous DMF (5 mL/mmol). Add finely powdered K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes. Causality Note: A color change (often yellow or orange) visually validates the formation of the highly nucleophilic phenoxide anion.

  • Alkylation: Add 1-(2-Bromoethyl)-4-methylcyclohexane (1.5 equiv) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60–80 °C. Causality Note: Elevated temperature provides the activation energy required to overcome the slightly lower nucleophilicity of phenoxides compared to aliphatic alkoxides, ensuring complete conversion.

  • Self-Validation & Monitoring: Monitor by TLC (Hexane/EtOAc). Validation Checkpoint: The starting phenol (which stains strongly with Seebach's or KMnO₄ reagent) will disappear, replaced by a distinct, less polar, UV-active ether spot.

  • Workup: Cool the reaction to room temperature, quench with ice-water, and extract with EtOAc (3x). Wash the combined organic layers with 1M NaOH (to aggressively remove any unreacted phenol traces) followed by brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Mechanistic Logic Visualization

Mechanism Nuc Nucleophile (R-NH₂ or Ar-O⁻) TS SN2 Transition State (Minimal Steric Hindrance) Nuc->TS Backside Attack Elec 1-(2-Bromoethyl)- 4-methylcyclohexane Elec->TS C-Br Cleavage Prod Alkylated Product + Br⁻ Leaving Group TS->Prod Inversion

SN2 Mechanistic pathway demonstrating the backside attack on the primary bromide.

Quantitative Data & Yield Summary

The following table summarizes the optimized parameters and expected outcomes for the alkylation protocols described above.

Reaction TypeTarget NucleophileBase / AdditiveSolventTemp (°C)Time (h)Expected Yield (%)Chemoselectivity
N-Alkylation Primary Aliphatic AminesCsOH·H₂O / 4Å MSDMF2312 - 2475 - 88%> 95% (Mono-alkylated)
N-Alkylation Anilines (Aryl Amines)CsOH·H₂O / 4Å MSDMF23 - 5018 - 2465 - 80%> 90% (Mono-alkylated)
O-Alkylation Electron-Rich PhenolsK₂CO₃DMF604 - 885 - 95%N/A (Complete conversion)
O-Alkylation Sterically Hindered PhenolsK₂CO₃ or Cs₂CO₃DMF8012 - 1670 - 85%N/A (Complete conversion)

References

  • Title: 1-(2-Bromoethyl)-4-methylcyclohexane | C9H17Br | CID 227402 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Process for the alkylation of phenolic compounds (US4453004A)

Sources

Application

Application Notes & Protocols: The Strategic Use of 1-(2-Bromoethyl)-4-methylcyclohexane in Pharmaceutical Intermediate Synthesis

Abstract 1-(2-Bromoethyl)-4-methylcyclohexane (CAS No. 5452-69-7) is a pivotal, yet under-documented, building block in medicinal chemistry.[1][2] Its structure, featuring a reactive primary alkyl bromide appended to a l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(2-Bromoethyl)-4-methylcyclohexane (CAS No. 5452-69-7) is a pivotal, yet under-documented, building block in medicinal chemistry.[1][2] Its structure, featuring a reactive primary alkyl bromide appended to a lipophilic 4-methylcyclohexane core, designates it as a strategic reagent for introducing steric bulk and increasing fat-solubility in drug candidates. These properties are critical for modulating pharmacokinetic profiles, enhancing membrane permeability, and optimizing ligand-receptor interactions. This document provides an in-depth guide for researchers and drug development professionals, detailing the core applications, mechanistic rationale, and validated experimental protocols for leveraging this intermediate in pharmaceutical synthesis.

Introduction: The Value Proposition of the 4-Methylcyclohexylethyl Moiety

In modern drug design, the modulation of a molecule's physicochemical properties is as crucial as its pharmacodynamic activity. The 4-methylcyclohexylethyl group, which 1-(2-Bromoethyl)-4-methylcyclohexane is designed to introduce, offers several distinct advantages:

  • Enhanced Lipophilicity: The saturated carbocyclic ring significantly increases the lipophilicity (fat-solubility) of a molecule. This can improve its ability to cross cellular membranes, including the blood-brain barrier, and can enhance binding to hydrophobic pockets within target proteins.

  • Steric Influence: The bulky cyclohexane ring can be used to control the conformation of a molecule or to create specific steric interactions that enhance binding affinity and selectivity for a biological target.

  • Metabolic Stability: The saturated aliphatic structure is generally more resistant to metabolic degradation compared to aromatic or more labile functional groups, potentially increasing the half-life of a drug candidate.

The primary utility of 1-(2-Bromoethyl)-4-methylcyclohexane stems from its nature as a potent alkylating agent, primarily engaging in nucleophilic substitution reactions to form stable carbon-heteroatom or carbon-carbon bonds.[3]

Property Value Reference
CAS Number 5452-69-7[1][2][4]
Molecular Formula C₉H₁₇Br[1][2][4]
Molecular Weight 205.13 g/mol [1][4]
Appearance Liquid[5]
Primary Reactivity Alkylating Agent (SN2 Reactions)[3][6]

Core Synthetic Applications & Mechanistic Rationale

The terminal primary bromide of 1-(2-Bromoethyl)-4-methylcyclohexane is highly susceptible to displacement by a wide range of nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction is the cornerstone of its application in pharmaceutical synthesis.

G cluster_0 General Workflow Start Nucleophilic Precursor (e.g., R-NH₂, R-OH, R-SH) Base Base Selection (e.g., K₂CO₃, Cs₂CO₃, NaH) Start->Base pKa consideration Deprotonation Deprotonation to Generate Nucleophile (Nu⁻) Base->Deprotonation Reaction SN2 Reaction Deprotonation->Reaction Nu⁻ attacks Reagent 1-(2-Bromoethyl)-4- methylcyclohexane Reagent->Reaction Electrophile Product Alkylated Product (Nu-CH₂CH₂-4-Me-Cy) Reaction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for utilizing 1-(2-Bromoethyl)-4-methylcyclohexane.

N-Alkylation of Amines and Amides

The formation of carbon-nitrogen bonds is one of the most frequent transformations in the synthesis of active pharmaceutical ingredients (APIs).[7] N-alkylation with 1-(2-Bromoethyl)-4-methylcyclohexane provides a direct route to introduce the lipophilic tail onto scaffolds containing primary or secondary amines, such as piperazines, piperidines, or anilines.

  • Causality: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed. Its role is to deprotonate the amine starting material (or a protic solvent, which in turn deprotonates the amine), increasing its nucleophilicity without competing with the alkyl bromide. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they solvate the cation of the base, leaving the anionic nucleophile highly reactive and accessible for the SN2 attack.

O-Alkylation of Phenols and Alcohols (Williamson Ether Synthesis)

Phenolic hydroxyl groups are common in many drug classes. Converting a phenol to an ether can drastically alter its properties, masking the acidic proton, increasing metabolic stability, and modulating hydrogen bonding capabilities.

  • Causality: This reaction follows the classic Williamson ether synthesis pathway. A strong base, such as sodium hydride (NaH), is often required to fully deprotonate the weakly acidic phenol, forming a highly nucleophilic phenoxide anion. The phenoxide then readily displaces the bromide. The choice of a stronger base compared to N-alkylation is dictated by the higher pKa of phenols relative to many amines.

Validated Experimental Protocols

Disclaimer: These protocols are illustrative and must be adapted and optimized for specific substrates. All work should be conducted by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation of a Secondary Amine

Objective: To synthesize an N-alkylated tertiary amine by reacting a secondary amine with 1-(2-Bromoethyl)-4-methylcyclohexane.

G Amine R₂NH (e.g., Morpholine) Product R₂N-CH₂CH₂-R' (Final Product) Amine->Product K₂CO₃, DMF 80 °C, 12h Reagent Br-CH₂CH₂-R' (BEMC) G Phenol Ar-OH (e.g., 4-Methoxyphenol) Product Ar-O-CH₂CH₂-R' (Final Product) Phenol->Product 1. NaH, THF, 0 °C 2. 60 °C, 8h Reagent Br-CH₂CH₂-R' (BEMC)

Sources

Method

Scale-up synthesis considerations for 1-(2-Bromoethyl)-4-methylcyclohexane reactions

Application Note & Protocol Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-(2-bromoethyl)-4-methylcyclohexane.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-(2-bromoethyl)-4-methylcyclohexane.[1][2][3] We move beyond simple bench-scale procedures to address the critical challenges of process optimization, safety, and scalability. Two primary synthetic routes are critically evaluated: the hydrobromination of 2-(4-methylcyclohexyl)ethanol and the anti-Markovnikov addition of HBr to 4-vinyl-4-methylcyclohexane. This guide emphasizes the causality behind experimental choices, providing detailed, self-validating protocols and robust safety management strategies essential for transitioning from laboratory to pilot-plant or manufacturing scale.

Introduction: Strategic Importance and Scale-Up Challenges

1-(2-Bromoethyl)-4-methylcyclohexane is a valuable alkylating agent and a key building block in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries. Its bifunctional nature—a reactive bromo-group and a lipophilic methylcyclohexane moiety—makes it a versatile intermediate. However, transitioning its synthesis from the gram-scale to the kilogram-scale introduces significant challenges. These include managing reaction exotherms, controlling byproduct formation, ensuring consistent product quality, and mitigating the substantial hazards associated with corrosive and reactive brominating agents.

This guide provides a framework for navigating these challenges by comparing the two most logical synthetic pathways and detailing the critical process parameters that govern a successful and safe scale-up.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route for scale-up is a multi-factorial decision, balancing raw material cost, atom economy, process safety, and downstream purification complexity. Below, we analyze the two most viable strategies for preparing 1-(2-bromoethyl)-4-methylcyclohexane.

Route A: Nucleophilic Substitution of 2-(4-methylcyclohexyl)ethanol

This classical approach involves the conversion of a primary alcohol to the corresponding alkyl bromide. The reaction typically proceeds via an SN2 mechanism when using reagents like phosphorus tribromide (PBr3), or a protonation-substitution pathway (SN1 or SN2) when using hydrobromic acid (HBr) with a strong acid catalyst like H2SO4.[4][5]

  • Mechanism with HBr/H₂SO₄: The alcohol is protonated by the strong acid to form a good leaving group (water). The bromide ion then acts as a nucleophile to displace the water molecule.[4] For primary alcohols, this tends towards an SN2 pathway, minimizing carbocation rearrangements.

  • Mechanism with PBr₃: This reagent converts the hydroxyl group into an excellent leaving group (a phosphite ester) in situ. The bromide ion, liberated during this first step, then attacks the carbon center in a classic SN2 reaction, leading to inversion of stereochemistry if a chiral center were present.[6] This method avoids the strongly acidic conditions that can promote side reactions like elimination or ether formation.[6]

Route B: Radical-Mediated Anti-Markovnikov Hydrobromination

This strategy starts from the corresponding alkene, 4-vinyl-4-methylcyclohexane, and employs a radical addition of HBr. In the presence of a radical initiator (e.g., peroxides like benzoyl peroxide, ROOR) or UV light, the regioselectivity of HBr addition is inverted from the standard Markovnikov outcome.[7][8][9]

  • Mechanism (Kharasch Effect): The reaction is a radical chain process.[10][11]

    • Initiation: The peroxide homolytically cleaves to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).[9][12]

    • Propagation: The bromine radical adds to the less substituted carbon of the vinyl group, forming the more stable secondary radical on the adjacent carbon. This radical then abstracts a hydrogen atom from another molecule of HBr, yielding the desired primary bromide product and regenerating the bromine radical to continue the chain.[10][11][12]

    • Termination: The reaction concludes when two radicals combine.[8]

This method is exclusively effective for HBr; HCl and HI do not typically undergo anti-Markovnikov addition via this mechanism.[8][13]

Diagram: Synthetic Route Comparison

G cluster_0 Route A: From Alcohol cluster_1 Route B: From Alkene A_Start 2-(4-methylcyclohexyl)ethanol A_Reagent HBr / H₂SO₄ or PBr₃ A_Start->A_Reagent Nucleophilic Substitution A_Mech SN2 / SN1 Pathway A_Reagent->A_Mech Product 1-(2-Bromoethyl)-4-methylcyclohexane A_Mech->Product B_Start 4-vinyl-4-methylcyclohexane B_Reagent HBr / ROOR (Peroxide) B_Start->B_Reagent Anti-Markovnikov Addition B_Mech Radical Chain Mechanism B_Reagent->B_Mech B_Mech->Product

Caption: Comparison of the two primary synthetic pathways.

Scale-Up Process Optimization and Control

For large-scale production, Route A via HBr/H₂SO₄ is often preferred due to the lower cost and easier handling of aqueous HBr and sulfuric acid compared to PBr₃ or the peroxide initiators required for Route B. The following discussion focuses on optimizing this route.

Table 1: Critical Process Parameters for Scale-Up (Route A)
ParameterLaboratory Scale (Typical)Pilot / Industrial Scale ConsiderationsRationale for Control
Reactant Stoichiometry 1.2 - 2.0 eq. HBr1.1 - 1.3 eq. HBr; 0.5 - 1.0 eq. H₂SO₄Minimize excess reagents to reduce cost and waste. H₂SO₄ is catalytic but also acts as a dehydrating agent; its concentration affects reaction rate vs. side reactions.
Solvent Toluene, Hexane, or neatToluene or a higher-boiling hydrocarbonA solvent helps control the exotherm and facilitates heat transfer. Toluene allows for azeotropic removal of water, driving the reaction to completion.
Temperature Control 80 - 110 °C (Reflux)Controlled addition at 60-70°C, then ramp to 90-110°C.The initial protonation and substitution can be exothermic. Gradual heating prevents runaway reactions. Maintaining reflux ensures reaction completion.
Agitation / Mixing Magnetic StirringMechanical overhead stirring (baffled reactor)Crucial for maintaining thermal homogeneity and ensuring efficient mass transfer in the biphasic (organic/aqueous) system. Poor mixing leads to localized overheating and side products.
Reaction Monitoring TLC, GCIn-process control (IPC) via GCReal-time monitoring of starting material consumption prevents over- or under-processing, maximizing yield and minimizing impurity formation.
Byproduct Control Di-ether formation, elimination (alkene)Control H₂SO₄ concentration and temperature.Aggressive conditions (high temp, high acid conc.) favor dehydration and elimination. Controlled conditions favor the desired SN2 pathway.[5]
Work-up & Quenching Water wash, NaHCO₃ washSlow, controlled addition to a cooled basic solution (e.g., NaHCO₃ or NaOH solution).Neutralization of strong acids is highly exothermic and can cause splattering. A controlled reverse-quench into a large volume of base is safer on a large scale.
Purification Column ChromatographyVacuum DistillationChromatography is not economically viable for multi-kilogram quantities. The product's volatility makes vacuum distillation the ideal method for achieving high purity.[14][15]
Analytical In-Process Control (IPC)

On a large scale, stopping a reaction at the optimal time is critical. A robust in-process control method using Gas Chromatography (GC) is essential.

  • Method: A small, quenched, and neutralized sample is taken from the reactor periodically.

  • Analysis: The sample is analyzed by GC-FID or GC-MS to determine the ratio of starting alcohol to the alkyl bromide product.[16]

  • Completion Criteria: The reaction is typically considered complete when the starting material is <1-2% of the total peak area.

Detailed Scale-Up Protocol: Hydrobromination of 2-(4-methylcyclohexyl)ethanol

This protocol is designed for a 50 L glass-lined reactor and assumes all necessary safety precautions are in place.

Diagram: Experimental Workflow

G start Reactor Setup & Inerting charge_alcohol Charge 2-(4-methylcyclohexyl)ethanol and Toluene start->charge_alcohol charge_hbr Charge 48% Aqueous HBr charge_alcohol->charge_hbr add_h2so4 Controlled Addition of Conc. H₂SO₄ (T < 70°C) charge_hbr->add_h2so4 reflux Heat to Reflux (100-110°C) Monitor via GC IPC add_h2so4->reflux cooldown Cool Reactor to 20-25°C reflux->cooldown quench Transfer to Quench Vessel (Cooled NaHCO₃ Solution) cooldown->quench phase_sep Phase Separation quench->phase_sep wash Wash Organic Layer (Water, Brine) phase_sep->wash dry Dry with Anhydrous MgSO₄ & Filter wash->dry distill Vacuum Distillation dry->distill end Isolate Pure Product distill->end

Caption: Step-by-step workflow for the scaled-up synthesis.

Step-by-Step Methodology
  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet. Purge the reactor with nitrogen.

  • Charging Reactants:

    • Charge 2-(4-methylcyclohexyl)ethanol (2.84 kg, 20.0 mol, 1.0 eq).

    • Charge toluene (15 L).

    • Begin agitation at 100-150 RPM.

    • Charge 48% aqueous hydrobromic acid (5.40 kg, 32.0 mol, 1.6 eq).

  • Catalyst Addition (Exotherm Control):

    • Cool the reactor jacket to 10°C.

    • Slowly add concentrated sulfuric acid (98%, 1.08 L, 20.0 mol, 1.0 eq) via a dosing pump over 60-90 minutes, ensuring the internal temperature does not exceed 70°C.

  • Reaction Phase:

    • Once the addition is complete, heat the reactor to reflux (approx. 100-110°C).

    • Maintain a steady reflux for 4-6 hours.

    • Begin IPC monitoring via GC after 2 hours and continue every hour until the starting alcohol is <2% by area.

  • Work-up and Quenching:

    • Cool the reactor to ambient temperature (20-25°C).

    • In a separate vessel, prepare a 10% aqueous solution of sodium bicarbonate (approx. 20 L). Cool this solution to 10-15°C.

    • Slowly transfer the reactor contents into the stirred sodium bicarbonate solution, monitoring for gas evolution. Ensure the temperature of the quench vessel remains below 30°C.

  • Phase Separation and Washing:

    • Stop agitation and allow the layers to separate (approx. 30 minutes).

    • Drain the lower aqueous layer.

    • Wash the upper organic layer sequentially with water (10 L) and then brine (10 L).

  • Drying and Solvent Removal:

    • Transfer the organic layer to a suitable container and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Set up for vacuum distillation.

    • The product, 1-(2-bromoethyl)-4-methylcyclohexane, is collected as a colorless oil.

    • Expected Yield: 3.3 - 3.7 kg (80-90%).

    • Expected Purity (by GC): >98%.

Process Safety Management

Scaling up this synthesis requires a rigorous approach to safety due to the hazardous nature of the reagents.

Table 2: Hazard Identification and Mitigation Strategies
Reagent / OperationHazardMitigation Strategy
Hydrobromic Acid (48%) Highly corrosive to skin, eyes, and respiratory tract.[17][18] Releases toxic HBr gas.[17]PPE: Acid-resistant gloves, chemical splash goggles, face shield, and lab coat.[19][20] Engineering: Handle only in a well-ventilated fume hood or closed reactor system. Keep an acid spill kit (sodium bicarbonate absorbent) readily available.[17][20]
Sulfuric Acid (Conc.) Severely corrosive. Strong dehydrating agent. Highly exothermic reaction with water.PPE: Same as for HBr. Engineering: Add acid slowly to the reaction mixture; never add water to concentrated acid.[17] Use a dosing pump for controlled addition and monitor internal temperature closely.
Exothermic Reactions Addition of H₂SO₄ and the subsequent acid neutralization can generate significant heat, leading to a runaway reaction.Engineering: Use a reactor with jacketed cooling. Ensure controlled, slow addition rates. Have an emergency cooling plan. For the quench, use a reverse-addition (add acid mixture to base).
Toluene Flammable liquid. Inhalation hazard.Engineering: Use in a well-ventilated area away from ignition sources. Use intrinsically safe equipment. Ground all equipment to prevent static discharge.
Pressure Buildup CO₂ evolution during neutralization quench. HBr gas release if overheated.Engineering: Ensure the quench vessel is adequately vented. Do not perform the reaction or quench in a completely sealed system.

Conclusion

The successful scale-up of 1-(2-bromoethyl)-4-methylcyclohexane synthesis hinges on a rational choice of synthetic strategy and meticulous control over key process parameters. While several routes are viable at the bench, the conversion of 2-(4-methylcyclohexyl)ethanol using HBr and H₂SO₄ offers a robust and economically favorable path for large-scale production. Critical success factors include precise temperature management to control exotherms, effective agitation to ensure phase mixing, real-time reaction monitoring via IPC, and a deep commitment to process safety management. By implementing the protocols and considerations outlined in this guide, organizations can confidently and safely transition this valuable intermediate from discovery to production.

References

  • Title: LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. URL: [Link]

  • Title: Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas Source: Interscan Corporation URL: [Link]

  • Title: Hydrogen bromide Safety Data Sheet Source: Airgas URL: [Link]

  • Title: Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols Source: Interscan Corporation URL: [Link]

  • Title: Synthesis of alkyl bromides Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of n-alkyl bromides from corresponding alcohols Source: Sciencemadness.org URL: [Link]

  • Title: anti-Markovnikov Hydrobromination of Alkenes Source: Proceedings of the West Virginia Academy of Science URL: [Link]

  • Title: Anti Markovnikov addition reaction Source: BYJU'S URL: [Link]

  • Title: 1,2-DIBROMOCYCLOHEXANE Source: Organic Syntheses URL: [Link]

  • Title: Anti-Markovnikov | Addition, Reactions & Examples Source: Study.com URL: [Link]

  • Title: Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) Source: Organic Chemistry Tutorial - Chemistry Steps URL: [Link]

  • Title: Anti-Markovnikov Hydrobromination Source: YouTube URL: [Link]

  • Title: Conversion of alcohols into alkyl bromides Source: ResearchGate URL: [Link]

  • Title: Synthesis of (2-Bromoethyl)cyclohexane Source: PrepChem.com URL: [Link]

  • Title: 1-(2-Bromoethyl)-4-methylcyclohexane Source: PubChem URL: [Link]

  • Title: 1,2-dibromo-4-ethyl-4-methylcyclohexane Source: NIST WebBook URL: [Link]

  • Title: Alcohols to Alkyl Bromides, Part 1 Source: YouTube URL: [Link]

  • Title: Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain) Source: Chem LibreTexts URL: [Link]

  • Title: Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide Source: YouTube URL: [Link]

  • Title: Amination of alkyl halides Source: Digital Commons @ NJIT URL: [Link]

  • Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: PubMed URL: [Link]

  • Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Method for purifying a bromine compound Source: Google Patents URL
  • Title: (PDF) Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: ResearchGate URL: [Link]

  • Title: Addition of HBr to Alkenes Source: Master Organic Chemistry URL: [Link]

  • Title: ALKENES reaction with hydrogen bromide hydrobromic acid ionic mechanism Source: docbrown.info URL: [Link]

  • Title: Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) Source: Master Organic Chemistry URL: [Link]

  • Title: Purine and Related Compound Purification Strategies Source: Teledyne ISCO URL: [Link]

  • Title: 10.4 Addition of HBr and Peroxide Source: YouTube URL: [Link]

Sources

Application

Application Note: Synthesis of 1-(2-Azidoethyl)-4-methylcyclohexane via Nucleophilic Aliphatic Substitution

Executive Summary The transformation of 1-(2-bromoethyl)-4-methylcyclohexane to 1-(2-azidoethyl)-4-methylcyclohexane is a fundamental nucleophilic aliphatic substitution ( SN​2 ) that yields a highly versatile synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 1-(2-bromoethyl)-4-methylcyclohexane to 1-(2-azidoethyl)-4-methylcyclohexane is a fundamental nucleophilic aliphatic substitution ( SN​2 ) that yields a highly versatile synthetic intermediate. Organic azides are central to modern synthetic chemistry, serving as critical precursors for 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and as "masked" primary amines accessible through Staudinger reduction[1]. This protocol details a high-yield, ambient-temperature methodology designed to maximize stereochemical fidelity and operational safety.

Scientific Rationale & Mechanistic Causality

The reaction proceeds via a concerted SN​2 mechanism, where the azide anion ( N3−​ ) attacks the primary carbon bearing the bromide leaving group.

  • Solvent Causality: The choice of anhydrous Dimethyl Sulfoxide (DMSO) over traditional refluxing ethanol or Dimethylformamide (DMF) is highly intentional. As a polar aprotic solvent, DMSO strongly solvates the sodium cation ( Na+ ) but leaves the azide anion unencumbered ("naked"). This drastically increases the nucleophilicity of the azide ion, allowing the reaction to reach completion at ambient temperature[2].

  • Thermal Hazard Mitigation: By enabling the reaction to proceed at room temperature (20–25 °C), the protocol bypasses the thermal degradation risks typically associated with heating organic azides, eliminating the need for hazardous distillation[2].

  • Steric Considerations: Because the bromoethyl group is attached to the cyclohexane ring, the reactive center is a primary carbon ( R−CH2​−CH2​−Br ). This minimizes steric hindrance, ensuring rapid kinetics and suppressing competing elimination ( E2 ) pathways.

Safety Protocols & Hazard Mitigation (Critical)

Working with sodium azide and organic azides requires strict adherence to safety protocols to prevent toxic exposure and explosive decomposition[3].

  • The Rule of Six (Carbon-to-Nitrogen Ratio): The explosive potential of an organic azide is inversely proportional to its molecular weight. A standard safety heuristic dictates that the ratio of (NC​+NO​)/NN3​ must be ≥3 . For 1-(2-azidoethyl)-4-methylcyclohexane, the molecule contains 9 carbons, 0 oxygens, and 3 azide nitrogens. The ratio is exactly 3.0 , placing it at the threshold of safe handling. While relatively stable, it must not be subjected to extreme heat or shock.

  • Reagent Toxicity: Sodium azide ( NaN3​ ) is a severe hypotensive agent and highly toxic. It must be handled in a well-ventilated fume hood using proper PPE[3]. Avoid the use of metal spatulas, as NaN3​ can react with heavy metals to form highly shock-sensitive metal azides.

  • Acid Incompatibility: Never expose NaN3​ or the reaction mixture to Brønsted acids. Protonation generates hydrazoic acid ( HN3​ ), an extremely toxic and volatile explosive.

  • Solvent Incompatibility: Never use dichloromethane (DCM) or other halogenated solvents as the primary reaction medium with NaN3​ , as this can generate explosive diazidomethane[4].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-(2-Bromoethyl)-4-methylcyclohexane 205.141.02.05 gStarting Material
Sodium Azide ( NaN3​ ) 65.011.20.78 gNucleophile
Anhydrous DMSO 78.13-15.0 mLSolvent
Diethyl Ether ( Et2​O ) 74.12-3 × 20 mLExtraction Solvent
Deionized Water ( H2​O ) 18.02-50 mLQuench / Wash

Note: A slight excess (1.2 eq) of NaN3​ is used to drive the reaction to complete conversion without leaving massive amounts of unreacted hazardous azide in the aqueous waste[2].

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation: Equip a 50 mL round-bottom flask with a PTFE-coated magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) or Argon.

  • Solvation: Add 15.0 mL of anhydrous DMSO to the flask. Carefully transfer 0.78 g (12.0 mmol) of Sodium Azide ( NaN3​ ) into the solvent. Stir for 5 minutes to create a uniform suspension.

  • Addition: Using a syringe, add 2.05 g (10.0 mmol) of 1-(2-bromoethyl)-4-methylcyclohexane dropwise over 2 minutes.

  • Execution: Seal the flask under the inert atmosphere and stir vigorously at ambient temperature (20–25 °C) for 12 to 24 hours.

Phase 2: Workup and Isolation

Causality of Workup: DMSO is completely miscible with water. By flooding the reaction with water, the partition coefficient of the highly lipophilic azide product is forced entirely into the organic extraction phase, leaving unreacted NaN3​ and DMSO safely in the aqueous layer.

  • Quenching: Transfer the reaction mixture to a separatory funnel containing 50 mL of cold deionized water.

  • Extraction: Add 20 mL of Diethyl Ether ( Et2​O ) to the funnel. Shake gently, venting frequently. Allow the layers to separate and collect the upper organic layer. Repeat the extraction with two additional 20 mL portions of Et2​O .

  • Washing: Combine the organic extracts. Wash the combined organic layer with 30 mL of deionized water (three times) to remove trace DMSO, followed by a single 30 mL wash with saturated aqueous NaCl (brine) to remove residual water.

  • Drying & Concentration: Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 30 °C to prevent thermal decomposition of the azide product.

Process Workflow Visualization

Workflow Start 1-(2-Bromoethyl)-4-methylcyclohexane (1.0 eq) Reaction Stir at Ambient Temp (12-24 h) Start->Reaction Reagents NaN3 (1.2 eq) in Anhydrous DMSO Reagents->Reaction Safety CAUTION: Toxic & Explosive Hazard Monitor via TLC / IR Reaction->Safety Workup1 Quench with H2O Extract with Et2O (3x) Safety->Workup1 Workup2 Wash: H2O (3x), Brine (1x) Dry over MgSO4 Workup1->Workup2 Concentrate Concentrate in vacuo (Water Bath T < 30 °C) Workup2->Concentrate Product 1-(2-Azidoethyl)-4-methylcyclohexane (Pure Product) Concentrate->Product

Workflow for the ambient-temperature synthesis and isolation of 1-(2-azidoethyl)-4-methylcyclohexane.

Analytical Monitoring & Self-Validating Systems

To ensure a self-validating protocol, the reaction progress should be monitored using techniques that provide definitive causality of bond transformation.

  • Infrared (IR) Spectroscopy: The most robust, non-destructive method for validating azide formation. The product will exhibit a distinct, highly intense asymmetric stretching band at ~2100 cm⁻¹ . The appearance of this peak confirms the successful incorporation of the −N3​ group.

  • Nuclear Magnetic Resonance ( 1H NMR): The starting material exhibits a triplet at ~3.4 ppm corresponding to the −CH2​−Br protons. Upon successful substitution, this signal shifts upfield to ~3.2 ppm, corresponding to the −CH2​−N3​ protons. Disappearance of the 3.4 ppm signal indicates complete conversion.

Downstream Applications

The isolated 1-(2-azidoethyl)-4-methylcyclohexane is a highly stable intermediate ready for diverse synthetic branching[1].

Applications Azide 1-(2-Azidoethyl)- 4-methylcyclohexane CuAAC CuAAC 'Click' Chemistry (CuSO4, Na Ascorbate) Azide->CuAAC Staudinger Staudinger Reduction (PPh3, H2O) Azide->Staudinger Triazole 1,2,3-Triazole Derivatives CuAAC->Triazole Amine Primary Amine Derivatives Staudinger->Amine

Primary synthetic pathways utilizing the synthesized alkyl azide intermediate.

References[2] Alvarez, S. G., & Alvarez, M. T. (1997). A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide in High Purity and Yield. Synthesis, 1997(4), 413-414. URL:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1997-1206[4] Smolecule. Buy 1-Azido-2-bromoethane | 19263-22-0. Safety Considerations and Handling Protocols. URL:https://www.smolecule.com/products/19263-22-0[3] Smolecule. Buy 1-Azidohexane | 6926-45-0. Synthesis of Alkyl Azides via Nucleophilic Substitution. URL:https://www.smolecule.com/products/6926-45-0[1] Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. URL:https://www.semanticscholar.org/paper/Organic-azides%3A-an-exploding-diversity-of-a-unique-Br%C3%A4se-Gil/24172868

Sources

Method

Application Notes and Protocols for the Williamson Ether Synthesis of 1-(2-Methoxyethyl)-4-methylcyclohexane

Abstract This document provides a comprehensive guide for the synthesis of 1-(2-methoxyethyl)-4-methylcyclohexane via the Williamson ether synthesis. This protocol is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-methoxyethyl)-4-methylcyclohexane via the Williamson ether synthesis. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The application note details the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the reaction.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide or other suitable leaving group from an organohalide.[2][4][5] This methodology is of paramount importance in medicinal chemistry and the pharmaceutical industry for constructing ether linkages, which are prevalent in a wide array of biologically active molecules.[6]

This application note focuses on the synthesis of 1-(2-methoxyethyl)-4-methylcyclohexane from 1-(2-bromoethyl)-4-methylcyclohexane and sodium methoxide. The choice of a primary alkyl halide, 1-(2-bromoethyl)-4-methylcyclohexane, is critical as the SN2 pathway is sensitive to steric hindrance.[4][6] The use of secondary or tertiary alkyl halides would favor a competing E2 elimination reaction, leading to the formation of an alkene as the major byproduct.[4][7]

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds through an SN2 mechanism.[2] In this specific application, the methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic carbon atom of 1-(2-bromoethyl)-4-methylcyclohexane. This backside attack results in the displacement of the bromide leaving group in a single, concerted step, forming the ether product and sodium bromide as a salt byproduct.[2][5]

The selection of reagents and conditions is pivotal for a successful synthesis. A strong base is necessary to ensure the complete deprotonation of the parent alcohol to form the alkoxide nucleophile.[8][9] Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often employed to enhance the nucleophilicity of the alkoxide and increase the reaction rate.[5][10]

Materials and Methods

Reagents and Equipment
Reagent/MaterialFormulaMW ( g/mol )AmountMolesSupplier Notes
1-(2-Bromoethyl)-4-methylcyclohexaneC₉H₁₇Br205.145.00 g0.0244Ensure purity
Sodium methoxideCH₃ONa54.021.45 g0.0268Handle under inert atmosphere
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Store over molecular sieves
Diethyl ether(C₂H₅)₂O74.12150 mL-Anhydrous
Saturated aqueous NH₄ClNH₄Cl53.4950 mL-
Brine (Saturated aqueous NaCl)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-
Silica GelSiO₂60.08As needed-For column chromatography
HexaneC₆H₁₄86.18As needed-For column chromatography
Ethyl AcetateC₄H₈O₂88.11As needed-For column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

  • NMR tubes and spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization reagents 1-(2-Bromoethyl)-4-methylcyclohexane Sodium Methoxide Anhydrous DMF setup Combine reagents in flask under inert atmosphere reagents->setup reflux Heat to 50-60 °C for 4-6 hours setup->reflux monitoring Monitor by TLC reflux->monitoring quench Cool and quench with sat. NH4Cl(aq) monitoring->quench extract Extract with diethyl ether quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate column Purify by column chromatography concentrate->column characterize Characterize by NMR, IR, MS column->characterize final_product 1-(2-Methoxyethyl)-4-methylcyclohexane characterize->final_product

Caption: Experimental workflow for the synthesis of 1-(2-methoxyethyl)-4-methylcyclohexane.

Step-by-Step Protocol

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (1.45 g, 0.0268 mol) under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (50 mL) to the flask and stir the suspension.

  • Add 1-(2-bromoethyl)-4-methylcyclohexane (5.00 g, 0.0244 mol) to the stirred suspension at room temperature.[11][12][13]

Reaction and Monitoring: 4. Heat the reaction mixture to 50-60 °C using a heating mantle. 5. Maintain this temperature and stir the reaction for 4-6 hours. 6. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alkyl halide spot and the appearance of a new, less polar product spot indicates reaction progression.

Workup: 7. Once the reaction is complete, cool the mixture to room temperature. 8. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous ammonium chloride solution to quench the reaction. 9. Extract the aqueous layer with diethyl ether (3 x 50 mL). 10. Combine the organic extracts and wash with brine (50 mL). 11. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: 12. Purify the crude product by flash column chromatography on silica gel.[14][15][16][17] 13. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure ether. 14. Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to obtain the pure 1-(2-methoxyethyl)-4-methylcyclohexane.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, several in-process checks and characterization methods are essential:

  • Anhydrous Conditions: The success of the Williamson ether synthesis is highly dependent on anhydrous conditions, as any moisture will protonate the alkoxide, rendering it non-nucleophilic.[6] All glassware should be oven-dried, and anhydrous solvents must be used.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the point of completion and to identify the presence of any significant side products.

  • Spectroscopic Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR: Provides detailed structural information, confirming the presence of the methoxy group and the 4-methylcyclohexylethyl moiety.

    • FTIR Spectroscopy: Will show the characteristic C-O stretching frequency of the ether linkage and the absence of the O-H stretch from any unreacted alcohol.

    • Mass Spectrometry: Confirms the molecular weight of the synthesized ether.

Safety Precautions

  • Sodium Methoxide: Sodium methoxide is a corrosive, flammable solid that reacts violently with water.[18][19][20][21] It should be handled in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 1-(2-Bromoethyl)-4-methylcyclohexane: This is a combustible liquid and should be handled with care. Avoid inhalation and contact with skin and eyes.

  • Solvents: Diethyl ether is extremely flammable. DMF is a combustible liquid and a potential teratogen. All solvents should be handled in a well-ventilated fume hood.

Mechanistic Diagram

Caption: SN2 mechanism of the Williamson ether synthesis.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Williamson ether synthesis. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Williamson's synthesis of ethers. Retrieved from [Link]

  • Alkali Metals Ltd. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder). Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Sodium methoxide,7207E-2,2024/09/25 - Safety Data Sheet. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (2025, August 13). Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methylcyclohexane. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • BYJU'S. (n.d.). Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane, 1-bromo-4-methyl-. Retrieved from [Link]

  • MDPI. (2022, February 7). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (2-Bromoethyl)cyclohexane. Retrieved from [Link]

  • NIST. (n.d.). 1,2-dibromo-4-ethyl-4-methylcyclohexane. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of 4-methylcyclohexene. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). New Synthetic Access to Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Ethers. Retrieved from [Link]

Sources

Application

Application Note: Advanced Post-Polymerization Modification (PPM) via Click Chemistry for Targeted Drug Delivery Systems

Executive Summary & Scientific Rationale The development of highly functionalized polymer-drug conjugates (PDCs) and amphiphilic nanocarriers is often bottlenecked by the limitations of direct polymerization. Attempting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of highly functionalized polymer-drug conjugates (PDCs) and amphiphilic nanocarriers is often bottlenecked by the limitations of direct polymerization. Attempting to directly polymerize monomers that are pre-conjugated with bulky chemotherapeutics or sensitive biological targeting ligands frequently results in steric hindrance, catalyst poisoning, low yields, and broad polydispersity indices (PDI)[1].

Post-Polymerization Modification (PPM) offers a robust, modular alternative. By first synthesizing a well-defined, inert polymer backbone equipped with "clickable" functional handles (such as alkynes or alkenes), researchers can achieve precise control over the polymer's molecular weight and architecture. Bioactive molecules are subsequently grafted onto this scaffold in a highly efficient, chemoselective secondary step[2]. This application note details the mechanistic rationale and provides self-validating protocols for two premier PPM click chemistry strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Metal-Free Thiol-Ene Photocoupling .

G1 cluster_0 Direct Polymerization (Sub-Optimal) cluster_1 Post-Polymerization Modification (PPM) M1 Bulky Drug-Monomer P1 Low Yield / Broad PDI M1->P1 Steric Hindrance & Catalyst Poisoning M2 Inert Click-Monomer P2 Well-Defined Backbone M2->P2 Controlled ROP/ATRP P3 Functionalized PDC P2->P3 Click Chemistry (CuAAC / Thiol-Ene)

Figure 1: Mechanistic comparison showing the strategic advantage of PPM over direct polymerization.

Mechanistic Grounding: Selecting the Right Click Chemistry

The success of a PPM workflow hinges on selecting a conjugation chemistry that favors efficient coupling over backbone degradation[3].

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

CuAAC is the gold standard for coupling rigid small-molecule drugs or stealth polymers (like PEG) to hydrophobic backbones (e.g., polyesters or polyacrylates)[4]. The reaction forms a highly stable 1,2,3-triazole linkage that is resistant to premature enzymatic cleavage in systemic circulation. However, the reliance on a copper(I) catalyst necessitates rigorous post-reaction purification to prevent heavy metal toxicity in biomedical applications[2].

Thiol-Ene Photochemical Grafting

For sensitive biologics (peptides, antibodies) or fully FDA-compliant nanomedicines, metal-free Thiol-Ene click chemistry is preferred. Operating via a radical-mediated addition of a thiol across an alkene, this reaction is typically initiated by mild UV light (365 nm) and a photoinitiator. It proceeds rapidly with anti-Markovnikov regioselectivity and is entirely insensitive to moisture, making it ideal for late-stage functionalization of degradable scaffolds like polyurethane dendrimers or polyoxazinones[5],[3].

Quantitative Data: Reaction Efficiency & Parameters

The following table summarizes the quantitative parameters and expected outcomes when utilizing these two PPM strategies for drug delivery applications.

ParameterCuAAC (Azide-Alkyne)Thiol-Ene Photocoupling
Typical Catalyst / Initiator CuBr / PMDETADMPA (UV 365 nm)
Reaction Efficiency / Yield > 95% (Highly selective)> 90% (Rapid kinetics)
Typical PDI Shift (Pre → Post) Minimal (e.g., 1.10 → 1.12)Minimal (e.g., 1.15 → 1.18)
Biocompatibility Challenge Copper removal strictly requiredMetal-free (Highly biocompatible)
Ideal Drug Delivery Use Case Grafting PEG or rigid small moleculesConjugating sensitive biologics/peptides

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Every critical step includes the causality behind the experimental choice and an analytical validation checkpoint to ensure the integrity of the polymer backbone.

G2 A 1. Polymer Backbone Synthesis (e.g., ROP of Alkyne-Monomers) B 2. CuAAC Click Reaction (Azide-Drug + CuBr/PMDETA) A->B Add Cu(I) Catalyst & Degas C 3. Purification (EDTA Dialysis to remove Cu) B->C Quench Reaction D 4. Nanoparticle Self-Assembly (Aqueous Nanoprecipitation) C->D Solvent Exchange

Figure 2: Step-by-step workflow for fabricating amphiphilic polymer-drug nanoparticles via PPM.

Protocol A: CuAAC Modification of Alkyne-Functionalized Polyester

Objective: Graft azido-PEG and an azido-modified chemotherapeutic onto an alkyne-bearing biodegradable polyester backbone.

  • Reagent Solubilization: Dissolve the alkyne-functionalized polyester (1.0 eq of alkyne groups) and the azido-compounds (1.2 eq total) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is utilized because it effectively co-solubilizes both the highly hydrophobic polyester backbone and the hydrophilic PEG chains, preventing premature micellization during the reaction.

  • Catalyst Complexation: Add N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.5 eq) followed by Copper(I) Bromide (CuBr) (0.5 eq).

    • Causality: PMDETA acts as a multidentate ligand that stabilizes the Cu(I) oxidation state and significantly accelerates the catalytic turnover rate of the cycloaddition.

  • Deoxygenation (Critical Step): Subject the reaction flask to three consecutive freeze-pump-thaw cycles.

    • Causality: Ambient oxygen will rapidly oxidize the active Cu(I) catalyst to inactive Cu(II), prematurely halting the click reaction.

  • Reaction & Validation Checkpoint: Stir at room temperature for 24 hours under a nitrogen atmosphere.

    • Validation: Withdraw a 50 µL aliquot. Perform Fourier Transform Infrared Spectroscopy (FTIR). The reaction is deemed complete when the characteristic azide stretching band (~2100 cm⁻¹) and alkyne band (~3300 cm⁻¹) completely disappear.

  • Purification: Dilute the mixture and dialyze extensively against an aqueous solution of 0.05 M EDTA for 48 hours, followed by pure deionized water for 24 hours.

    • Causality: EDTA acts as a powerful chelating agent to strip cytotoxic copper ions from the polymer matrix, a strict regulatory requirement for any downstream in vivo application.

Protocol B: Metal-Free Thiol-Ene Photochemical Grafting

Objective: Conjugate a thiol-bearing targeting peptide to an alkene-functionalized polyoxazinone scaffold.

  • Preparation: Dissolve the alkene-functionalized polymer (1.0 eq of double bonds) and the thiol-bearing peptide (1.5 eq) in a minimal volume of anhydrous Dichloromethane (DCM) or Methanol, depending on peptide solubility.

  • Initiator Addition: Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.1 eq) as the photoinitiator.

  • Photochemical Activation: Irradiate the sealed glass vial with a broad-spectrum UV lamp (centered at 365 nm) for 60 minutes at ambient temperature.

    • Causality: Utilizing 365 nm UV light is energetic enough to cleave DMPA and generate the initiating thiyl radicals, but mild enough to prevent off-target photolytic degradation of the polymer backbone or the peptide sequence[5].

  • Validation Checkpoint: Perform ¹H Nuclear Magnetic Resonance (NMR) spectroscopy on a crude sample.

    • Validation: The protocol is validated by the quantitative disappearance of the alkene protons (typically at δ 5.5–6.0 ppm) and the concurrent emergence of signals corresponding to the newly formed thioether adjacent protons.

  • Purification: Precipitate the polymer dropwise into cold diethyl ether (-20 °C). Centrifuge and dry under vacuum.

    • Causality: Cold ether selectively precipitates the high-molecular-weight polymer-drug conjugate while leaving unreacted low-molecular-weight thiols and DMPA fragments dissolved in the supernatant.

References

  • Title: Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: Highly Efficient Modular Construction of Functional Drug Delivery Platform Based on Amphiphilic Biodegradable Polymers via Click Chemistry Source: MDPI - Polymers URL: [Link]

  • Title: Thiol-Ene Click-Inspired Late-Stage Modification of Long-Chain Polyurethane Dendrimers Source: MDPI - Polymers URL: [Link]

  • Title: Chemoselective, Post-Polymerization Modification of Bioactive, Degradable Polymers Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: Click chemistry in polymer science Source: Ghent University Academic Bibliography URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying 1-(2-Bromoethyl)-4-methylcyclohexane by Column Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-(2-bromoethyl)-4-methylcyclohexane using column chromatography. It is structured...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-(2-bromoethyl)-4-methylcyclohexane using column chromatography. It is structured in a question-and-answer format to directly address potential challenges and frequently asked questions.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to help you troubleshoot and resolve specific issues you may encounter during the purification process.

Q1: My compound, 1-(2-bromoethyl)-4-methylcyclohexane, is not visible on the TLC plate under UV light. How can I visualize it?

Your observation is correct. 1-(2-bromoethyl)-4-methylcyclohexane is a saturated alkyl halide and lacks the necessary chromophores (like aromatic rings or conjugated systems) to be UV-active.[1][2] Therefore, it will not appear as a dark spot on a fluorescent TLC plate under a UV lamp.[2][3]

Solution:

You will need to use a chemical staining method for visualization.[1][2]

  • Iodine Staining: This is a common and often effective method. Place your developed TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary, colored complex with the iodine vapor, appearing as brown or yellow spots.[1][3][4] It's important to circle the spots with a pencil shortly after visualization, as the color will fade over time.[5]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for compounds that can be oxidized. Alkenes, alkynes, alcohols, and other oxidizable functional groups will appear as yellow or brown spots on a purple background.[5] While alkyl halides are not strongly oxidized, this stain can sometimes be effective, especially if any elimination byproducts (alkenes) are present.

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with a wide range of functional groups to produce colored spots upon heating.[5]

It's good practice to use at least two different visualization techniques to ensure you are observing all components of your mixture.[1]

Q2: I'm struggling to find a suitable solvent system for the column. My compound either stays at the baseline or runs with the solvent front on the TLC plate.

This is a classic challenge in chromatography, and it highlights the importance of finding the right mobile phase polarity.[6] If your compound remains at the baseline, your solvent system is not polar enough to displace it from the polar silica gel. Conversely, if it moves with the solvent front, the solvent is too polar.

Solution:

The key is to use Thin Layer Chromatography (TLC) to systematically test different solvent systems before packing your column.[6][7] Since 1-(2-bromoethyl)-4-methylcyclohexane is a nonpolar compound, you should start with nonpolar solvents and gradually increase the polarity.

Recommended Starting Points for TLC Analysis:

Solvent System (v/v)Expected Rf BehaviorRationale
100% Hexane or PentaneLow RfEstablishes a baseline for the compound's mobility in a completely nonpolar environment.[8]
5% Diethyl Ether in HexaneSlightly Increased RfA small amount of a slightly more polar solvent will begin to move the compound up the plate.[8]
5-10% Ethyl Acetate in HexaneModerate RfEthyl acetate is more polar than diethyl ether and will have a more significant impact on the Rf value.[8]
5-10% Dichloromethane in HexaneModerate RfDichloromethane is another option to increase the mobile phase polarity.

The Goal: Aim for a solvent system that gives your desired compound an Rf value between 0.25 and 0.35 on the TLC plate.[9] This range typically provides the best separation during column chromatography.

Q3: After running the column, my fractions are still impure. What could have gone wrong?

Several factors can contribute to poor separation. Let's break down the most common culprits:

Potential Causes and Solutions:

  • Improper Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase, leading to poor separation.

    • Solution: Ensure you pack the column carefully. A "wet-packing" or slurry method is generally recommended to achieve a homogenous and tightly packed column.[10] Gently tapping the column as the silica settles can help dislodge air bubbles.

  • Column Overloading: Applying too much crude sample to the column is a frequent error. An overloaded column will result in broad, overlapping bands of compounds.

    • Solution: As a general rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used.

  • Inappropriate Fraction Size: Collecting fractions that are too large can lead to the mixing of separated compounds.

    • Solution: Collect smaller, more numerous fractions, especially when the compounds of interest are eluting. You can always combine pure fractions later after analyzing them by TLC.

  • Eluting with a Solvent System That is Too Polar: A sudden and large increase in solvent polarity can cause all the compounds to elute from the column at once.[11]

    • Solution: If you need to increase the polarity of your eluent during the run (a gradient elution), do so gradually.[11] For example, you might start with 100% hexane, then move to 2% ethyl acetate in hexane, then 5%, and so on.

Q4: I think my compound might be decomposing on the silica gel. Is this possible?

While 1-(2-bromoethyl)-4-methylcyclohexane is relatively stable, some alkyl halides can undergo elimination or substitution reactions on the acidic surface of silica gel, especially if the crude mixture contains basic impurities or if the column is run very slowly.

Solution:

  • Neutralize the Silica Gel: If you suspect decomposition, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to your eluent.[8] Be sure to re-run your TLC with the new solvent system, as the Rf values may change.

  • Use Alumina: As an alternative, you can use alumina as the stationary phase, which is available in acidic, neutral, and basic forms.[12] For an alkyl halide, neutral or basic alumina would be a suitable choice to avoid acid-catalyzed side reactions.

II. Frequently Asked Questions (FAQs)

This section addresses more general, yet crucial, questions about the purification of 1-(2-bromoethyl)-4-methylcyclohexane by column chromatography.

Q1: What is the recommended stationary phase for this purification?

For most applications involving nonpolar to moderately polar compounds like 1-(2-bromoethyl)-4-methylcyclohexane, silica gel (SiO₂) of 230-400 mesh is the standard and most effective stationary phase.[9] It offers a good balance of surface area and particle size for efficient separation.

Q2: How do I prepare and pack the chromatography column?

Proper column preparation is critical for a successful separation. Here is a step-by-step protocol:

Experimental Protocol: Column Packing (Wet Slurry Method)

  • Column Preparation: Ensure the column is clean, dry, and vertically clamped to a ring stand. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[13] Add a thin layer of sand (about 1 cm) on top of the cotton plug.[9]

  • Prepare the Slurry: In a beaker, mix the appropriate amount of silica gel with your starting eluent until you have a consistent, pourable slurry.

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to help guide the slurry.

  • Settle the Packing: Gently tap the side of the column with a piece of rubber tubing to help the silica gel settle evenly and remove any trapped air bubbles.

  • Add Sand: Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from being disturbed when you add your sample and more eluent.[9]

  • Equilibrate the Column: Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry. Your column is now ready for sample loading.

Q3: What are the potential impurities I might encounter?

The impurities in your sample will largely depend on the synthetic route used to prepare 1-(2-bromoethyl)-4-methylcyclohexane. Common impurities could include:

  • Unreacted Starting Materials: For example, if the compound was synthesized from 2-(4-methylcyclohexyl)ethanol, you might have some residual alcohol in your crude product.

  • Byproducts of the Reaction: Elimination reactions can lead to the formation of 4-methyl-1-vinylcyclohexane. Dimerization or other side reactions can also generate impurities.[14]

Q4: What safety precautions should I take when handling 1-(2-bromoethyl)-4-methylcyclohexane and the solvents?

Working with bromoalkanes and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[15][16]

  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhaling solvent vapors and any volatile bromine-containing compounds.[15][17]

  • Handling: Avoid contact with skin and eyes.[15] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16][18]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

III. Workflow and Data Visualization

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare and Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample prep_tlc Optimize Solvent System via TLC prep_tlc->prep_column elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Remove Solvent (Rotary Evaporation) combine_fractions->isolate_product final_product Obtain Purified Product isolate_product->final_product

Caption: Workflow for the purification of 1-(2-Bromoethyl)-4-methylcyclohexane.

IV. References

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • University of California, Los Angeles. (2020, March). Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 5). The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Retrieved from [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. Blog. Retrieved from [Link]

  • Princeton University. (n.d.). Standard Operating Procedure for: Bromine. Environmental Health & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Vaia. (2022, January 26). Column Chromatography: Procedure, Technique & Examples. Retrieved from [Link]

  • Sdfine. (n.d.). ALLYL BROMIDE GHS Safety Data Sheet. Retrieved from [Link]

  • Breckland Scientific. (2015, April 8). Bromine Safety Data Sheet. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Retrieved from [Link]

  • Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Cyclohexane, (2-bromoethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Winthrop University. (2012, January). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Edubirdie. (n.d.). Column Chromatography Pre-lab. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]

Sources

Optimization

Common side products in the synthesis of 1-(2-Bromoethyl)-4-methylcyclohexane

Introduction Welcome to the technical support guide for the synthesis of 1-(2-Bromoethyl)-4-methylcyclohexane (CAS 5452-69-7).[1][2][3] This document is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-Bromoethyl)-4-methylcyclohexane (CAS 5452-69-7).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As a key building block in medicinal chemistry, understanding and controlling the formation of impurities is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

This guide provides in-depth, experience-driven answers to frequently asked questions and offers robust troubleshooting protocols to help you identify, minimize, and eliminate common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-(2-Bromoethyl)-4-methylcyclohexane and what are the primary mechanistic considerations?

The most prevalent laboratory synthesis starts from the commercially available precursor, 2-(4-methylcyclohexyl)ethanol. The conversion of this primary alcohol to the target alkyl bromide is typically achieved via nucleophilic substitution. The choice of brominating agent is critical as it dictates the dominant reaction mechanism (SN1 or SN2) and, consequently, the profile of potential side products.

  • Using HBr (with H₂SO₄): This method often proceeds through an SN1-like pathway. The alcohol is first protonated by the strong acid to form a good leaving group (water). Departure of water generates a primary carbocation, which is highly unstable and prone to rearrangement to form more stable secondary or tertiary carbocations.[4][5]

  • Using PBr₃ or SOBr₂: These reagents typically favor an SN2 mechanism. This pathway avoids the formation of a discrete carbocation intermediate, thereby significantly reducing the likelihood of skeletal rearrangements.[6] However, elimination reactions can still compete, particularly if the reaction temperature is not carefully controlled.

Q2: I've detected an impurity with the same mass as my product but a different retention time in GC-MS. What could it be?

An isomeric impurity is the most likely culprit. Depending on your synthetic method, this could be a product of carbocation rearrangement. If you used HBr/H₂SO₄, the initially formed primary carbocation can undergo a 1,2-hydride shift, leading to the formation of more stable carbocations on the cyclohexane ring. This results in constitutional isomers such as 1-bromo-1-ethyl-4-methylcyclohexane or (1-bromoethyl)-4-methylcyclohexane .

G

Q3: My reaction mixture turned dark, and I have a low yield of the desired product. Analysis shows the presence of unsaturated compounds. What happened?

This strongly indicates that elimination reactions have occurred, producing alkenes. Both E1 and E2 mechanisms can compete with the desired substitution.

  • E1 Pathway: This pathway competes with SN1 and proceeds from the carbocation intermediate. Deprotonation from a carbon adjacent to the positive charge leads to the formation of a double bond.[7][8]

  • E2 Pathway: This pathway is more prevalent when using strong, bulky bases or at elevated temperatures. It's a concerted, one-step process where a base removes a proton, and the bromide leaving group departs simultaneously.[9][10]

The most common elimination side product is 4-vinylcyclohexane . Polymerization of this alkene under acidic conditions can lead to the dark coloration and tar formation you observed.

Troubleshooting Guide: Isolating and Minimizing Side Products

Problem 1: Significant formation of rearranged isomeric bromides.
  • Symptoms: Multiple spots on TLC, complex proton NMR spectrum with unexpected signals in the alkyl region, multiple peaks in GC analysis with identical mass.

  • Root Cause Analysis: This is a hallmark of an SN1 reaction involving a carbocation intermediate that has undergone rearrangement to a more stable form.[11][12][13] The use of protic acids like HBr with H₂SO₄ is the primary cause.

  • Solution Protocol:

    • Change Reagent: Switch from HBr to a reagent that promotes an SN2 reaction. Phosphorus tribromide (PBr₃) is an excellent choice.

    • Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C to start, then allowing it to slowly warm to room temperature) to favor the kinetically controlled SN2 pathway over thermodynamically driven rearrangement and elimination pathways.

    • Use a Non-polar Solvent: Solvents like diethyl ether or hexane can suppress the formation of carbocations compared to more polar solvents.

Protocol: Synthesis via PBr₃ (Sₙ2-Favored)
  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4-methylcyclohexyl)ethanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add PBr₃ (0.4 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Problem 2: Predominance of elimination products (e.g., 4-vinyl-1-methylcyclohexane).
  • Symptoms: Low yield of alkyl bromide, strong smell of alkenes, significant low-boiling fraction during distillation.

  • Root Cause Analysis: The reaction conditions favor elimination over substitution. High temperatures are a major contributor. The strength and steric bulk of the base used during workup can also induce elimination.[10][14]

  • Solution Protocol:

    • Lower Reaction Temperature: As with rearrangements, lower temperatures disfavor elimination pathways (both E1 and E2).[15]

    • Avoid Strong, Bulky Bases: During workup, use a mild base like aqueous sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide.

    • Choose Sₙ2 Conditions: Employing an SN2-favoring protocol (like the PBr₃ method above) inherently reduces the risk of the competing E1 pathway.

Problem 3: Presence of unreacted starting material and/or di-ethers.
  • Symptoms: A significant amount of 2-(4-methylcyclohexyl)ethanol remains after the reaction, or a high-boiling point impurity is detected, identified as bis(2-(4-methylcyclohexyl)ethyl) ether.

  • Root Cause Analysis:

    • Incomplete Reaction: Insufficient reagent, reaction time, or temperature.

    • Ether Formation (Williamson-like side reaction): The unreacted starting alcohol can act as a nucleophile, attacking the already-formed alkyl bromide (or another activated intermediate) to form an ether. This is more likely at higher temperatures.

  • Solution Protocol:

    • Ensure Stoichiometry: Use a slight excess of the brominating agent if necessary, but be cautious as this can promote side reactions.

    • Monitor Reaction to Completion: Use TLC or GC to confirm the complete consumption of the starting alcohol before quenching the reaction.

    • Maintain Low Temperature: Lower temperatures will significantly slow the rate of ether formation.

Summary of Troubleshooting Strategies
Side Product Primary Cause(s) Recommended Solution(s)
Rearranged IsomersSN1 mechanism, carbocation formation (HBr/H₂SO₄)Switch to PBr₃ or SOBr₂, use low temperature, non-polar solvent.
Alkenes (Elimination)High reaction temperature, strong/bulky basesLower reaction temperature, use mild base (NaHCO₃) for workup.
Di-ethyl EtherIncomplete reaction, high temperatureEnsure complete reaction via monitoring, maintain low temperature.
Unreacted AlcoholInsufficient reagent or reaction timeCheck stoichiometry, monitor reaction to completion.

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sol_rearranged [label="Action:\n1. Switch to PBr₃/SOBr₂\n2. Lower Temperature\n3. Use Aprotic Solvent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_elimination [label="Action:\n1. Lower Reaction Temp\n2. Use Mild Base in Workup\n3. Avoid High Heat", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_unreacted [label="Action:\n1. Increase Reaction Time\n2. Check Reagent Stoichiometry\n3. Ensure Anhydrous Conditions", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

purify [label="Proceed to Purification\n(Vacuum Distillation / Chromatography)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> rearranged; rearranged -> sol_rearranged [label="Yes"]; rearranged -> elimination [label="No"];

elimination -> sol_elimination [label="Yes"]; elimination -> unreacted [label="No"];

unreacted -> sol_unreacted [label="Yes"]; unreacted -> purify [label="No"];

sol_rearranged -> elimination; sol_elimination -> unreacted; sol_unreacted -> purify; } dot Caption: Troubleshooting workflow for synthesis impurities.

References
  • Study.com. (n.d.). What happens when 4-methylcyclohexanol reacts with HBr at 80 °C? Retrieved from [Link]

  • Scribd. (n.d.). 4.3-Rearrangement of Carbocations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p. 136. Retrieved from [Link]

  • Allen Institute. (2024, October 24). Elimination Reactions - Mechanism, Types and Examples. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]

  • Hulet, R. (2020, June 24). 68: Carbocation rearrangements [Video]. YouTube. Retrieved from [Link]

  • King Saud University. (2022, August 28). Elimination Reactions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (2-Bromoethyl)cyclohexane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Bromoethyl)-4-methylcyclohexane. PubChem Compound Database. Retrieved from [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Pearson+. (2024, April 5). Two products are formed when methylenecyclohexane reacts with NBS... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems. Retrieved from [Link]

  • Chegg.com. (2021, October 11). Solved 2. When 1-(2-bromo-ethyl)-cyclohexane is treated with... Retrieved from [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]

  • brainly.com. (2024, March 21). [FREE] Free-radical bromination of methylcyclohexane has three possible products, but one product is formed as the... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 14.6: Carbocation Rearrangements. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 1-(2-Bromoethyl)-4-methylcyclohexane

Welcome to the Technical Support Center. 1-(2-Bromoethyl)-4-methylcyclohexane is a versatile primary alkyl halide featuring a sterically demanding methylcyclohexane ring.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(2-Bromoethyl)-4-methylcyclohexane is a versatile primary alkyl halide featuring a sterically demanding methylcyclohexane ring. The primary challenge in its derivatization lies in balancing thermodynamic and kinetic conditions to favor either nucleophilic substitution (SN2) or organometallic insertion (Grignard formation), while actively suppressing unwanted elimination (E2) or dimerization (Wurtz coupling).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible synthetic outcomes.

Module 1: Nucleophilic Substitution (SN2) vs. Elimination (E2)

FAQ 1: Why am I seeing elimination products instead of my desired substitution product?

Scientific Rationale: While 1-(2-Bromoethyl)-4-methylcyclohexane is a primary bromide—which inherently favors SN2 reactions—the presence of strong bases or elevated temperatures can shift the reaction toward an E2 elimination pathway[1]. Because the elimination transition state has a higher activation energy than substitution, excessive heat disproportionately accelerates E2[2]. To minimize elimination, you must use strong, non-bulky nucleophiles and avoid excessively high temperatures[3].

FAQ 2: How does solvent selection dictate the reaction pathway?

Scientific Rationale: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) do not hydrogen-bond with anionic nucleophiles. This leaves the nucleophile "naked" and highly reactive, significantly lowering the activation energy for SN2 and accelerating the reaction rate[3]. Conversely, protic solvents (e.g., ethanol) solvate the nucleophile, reducing its effective strength and often requiring higher temperatures that inadvertently promote E2[1].

Quantitative Data: Solvent & Temperature Effects

The following table summarizes the expected relative reaction outcomes for 1-(2-Bromoethyl)-4-methylcyclohexane based on solvent and temperature selection.

Solvent SystemTemperatureNucleophile / BaseDominant PathwayExpected Outcome Ratio
Acetone (Polar Aprotic)20°C - 40°CNaN₃ (Azide)SN2>95% Substitution
DMF / DMSO (Polar Aprotic)60°CKCN (Cyanide)SN2>90% Substitution
Ethanol (Polar Protic)80°C (Reflux)NaOEt (Ethoxide)SN2 / E2 Mix~60% SN2, 40% E2
THF (Ethereal)65°C (Reflux)t-BuOK (Bulky Base)E2>90% Elimination
Self-Validating Protocol: SN2 Azidation

This protocol utilizes built-in validation checks to ensure the substitution is proceeding without elimination side reactions.

  • Preparation: Dissolve 1.0 equivalent of 1-(2-Bromoethyl)-4-methylcyclohexane in anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Add 1.5 equivalents of Sodium Azide (NaN₃). Causality: A slight excess ensures complete conversion without increasing the basicity of the medium.

  • Heating & Validation: Heat the mixture to 60°C.

    • Validation Checkpoint: Monitor via TLC (100% Hexanes). The primary bromide starting material (Rf ~0.8) will gradually disappear, replaced by the slightly more polar azide product (Rf ~0.6). The absence of a high-Rf UV-active spot confirms the suppression of the vinyl elimination product.

  • Workup: Quench with cold water to solubilize the DMF and unreacted NaN₃. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

G Start 1-(2-Bromoethyl)-4-methylcyclohexane Cond1 Polar Aprotic Solvent (DMF, Acetone) Temp < 60°C Start->Cond1 Cond2 Strong/Bulky Base (t-BuOK) Temp > 80°C Start->Cond2 SN2 SN2 Pathway (Substitution Product) Cond1->SN2 Favored E2 E2 Pathway (Elimination Product) Cond2->E2 Favored

Decision tree for SN2 substitution versus E2 elimination pathways.

Module 2: Grignard Reagent Formation & Troubleshooting

FAQ 3: My Grignard reaction won't initiate. Should I just heat it more?

Scientific Rationale: No. Heating an uninitiated Grignard reaction is highly dangerous. The magnesium surface is naturally passivated by a layer of magnesium oxide, which prevents the alkyl bromide from reacting[4]. If you add the entire volume of your alkyl halide and apply heat, the sudden breakdown of the oxide layer can lead to a runaway exothermic reaction that boils over the condenser[5]. Instead, use chemical initiators or mechanical action to expose the active magnesium surface.

FAQ 4: How do I prevent Wurtz coupling (dimerization) during Grignard formation?

Scientific Rationale: Wurtz coupling occurs when the newly formed Grignard reagent acts as a nucleophile and attacks unreacted 1-(2-Bromoethyl)-4-methylcyclohexane. This bimolecular side reaction is exacerbated by high localized concentrations of the alkyl halide. To prevent this, ensure high dilution by adding the alkyl bromide slowly to an excess of magnesium[5]. Furthermore, using a coordinating ethereal solvent (like THF or Diethyl Ether) is mandatory; the ether oxygen lone pairs coordinate with the tetrahedral magnesium center, stabilizing the complex and preventing degradation[4][6].

Self-Validating Protocol: Grignard Reagent Formation
  • Preparation: Flame-dry a Schlenk flask equipped with a reflux condenser. Add 1.5 equivalents of Magnesium turnings and a single crystal of Iodine (I₂).

  • Solvent Addition: Add enough anhydrous THF to barely cover the magnesium. Causality: A highly concentrated initial state increases the probability of successful initiation.

  • Initiation & Validation: Add 5% of the total 1-(2-Bromoethyl)-4-methylcyclohexane volume. Do not stir initially[5].

    • Validation Checkpoint: The brown iodine color will fade to colorless, and the mixture will become slightly cloudy with a mild exotherm (bubbling at the Mg surface). This visual confirmation is strictly required before proceeding[6].

  • Controlled Addition: Dilute the remaining 95% of the alkyl bromide in anhydrous THF. Add this solution dropwise over 45 minutes, maintaining a gentle reflux solely via the heat of the reaction[4].

  • Titration & Validation: Once the reaction cools to room temperature, the concentration of the Grignard reagent must be determined.

    • Validation Checkpoint: Titrate a 1.0 mL sample of the Grignard solution with 1 N 2-butanol in xylenes using 1,10-phenanthroline as an indicator. The endpoint is marked by the disappearance of a persistent yellow color[7].

G Init Initiate Grignard Reaction in Anhydrous THF/Et2O Check Did reaction initiate? (Exotherm/Cloudiness) Init->Check Yes Proceed with slow addition Maintain temp < reflux Check->Yes Yes No Troubleshoot Initiation Check->No No Fix1 Add I2 or 1,2-dibromoethane Sonicate / Scratch Mg No->Fix1 Fix1->Check Retry

Troubleshooting workflow for Grignard reagent initiation.

References

Sources

Optimization

Technical Support Center: Identification of Impurities in Commercial 1-(2-Bromoethyl)-4-methylcyclohexane

Welcome to the technical support center for 1-(2-bromoethyl)-4-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-bromoethyl)-4-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in commercial batches of this versatile chemical intermediate. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying scientific rationale.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a commercial lot of 1-(2-bromoethyl)-4-methylcyclohexane and where do they come from?

A1: Impurities in commercial 1-(2-bromoethyl)-4-methylcyclohexane typically originate from the synthetic route or degradation over time. The most common synthesis involves the bromination of 2-(4-methylcyclohexyl)ethanol.

Common Impurities and Their Origins:

Impurity NameChemical StructureLikely Origin
Unreacted Starting Material: 2-(4-methylcyclohexyl)ethanolC₉H₁₈OIncomplete bromination reaction.
Elimination Byproduct: 4-methyl-1-vinylcyclohexaneC₉H₁₆Elimination of HBr, often promoted by elevated temperatures during synthesis or distillation.
Dibrominated Species: 1,2-dibromo-4-methylcyclohexaneC₇H₁₂Br₂Over-bromination or side reactions during synthesis.
Solvent Residues: e.g., Diethyl ether, HexaneVariesRemnants from the reaction work-up and purification steps.[1]

Understanding the synthetic pathway is crucial as it informs the potential impurity profile. For instance, if phosphorus tribromide (PBr₃) is used as the brominating agent, residual phosphorus-containing byproducts might also be present.[2]

Q2: I'm observing unexpected peaks in my ¹H NMR spectrum. How can I tentatively identify them?

A2: Your ¹H NMR spectrum is a powerful first-pass tool for impurity identification. Here’s how to approach those unexpected signals:

  • Broad Peak around 1.0-1.2 ppm and a singlet around 3.6 ppm (that integrates to 1H): This often indicates the presence of the starting material, 2-(4-methylcyclohexyl)ethanol. The broad signal corresponds to the hydroxyl proton, which can be confirmed by a D₂O exchange experiment (the peak will disappear).

  • Peaks in the Olefinic Region (4.5-6.0 ppm): The presence of signals in this region strongly suggests an elimination byproduct, such as 4-methyl-1-vinylcyclohexane. These vinyl protons will typically appear as multiplets.

  • Complex Multiplets in the 3.5-4.5 ppm Region: While your product has a triplet in this region, the presence of additional complex signals could indicate diastereomers of dibrominated impurities.

For definitive identification, comparing your spectrum with a reference library or using advanced NMR techniques like COSY and HSQC is recommended.[3][4]

Q3: My GC-MS analysis shows several small peaks close to the main product peak. How do I identify these?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile impurities.[5][6][7][8] Here's a systematic approach:

  • Analyze the Mass Spectra: For each impurity peak, examine the mass spectrum.

    • Starting Material (2-(4-methylcyclohexyl)ethanol): Look for a molecular ion peak (M⁺) at m/z 142 and characteristic fragments.

    • Elimination Byproduct (4-methyl-1-vinylcyclohexane): Expect a molecular ion peak at m/z 124.

    • Dibrominated Impurities: These will have a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a 1:2:1 ratio).

  • Consider Relative Retention Times: Impurities with structures similar to the main compound will often have close retention times. The elution order can provide clues about their polarity and boiling points.

  • Utilize a Mass Spectral Library: Compare the obtained mass spectra against a commercial library (e.g., NIST, Wiley) for tentative identification.

The workflow for non-targeted analysis using GC-MS can be a powerful tool for identifying unknown compounds in your sample.[9]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields and Purity

Symptoms: You are using 1-(2-bromoethyl)-4-methylcyclohexane in a downstream reaction (e.g., Grignard formation, substitution) and are observing variable yields or the formation of unexpected byproducts.

Root Cause Analysis and Solutions:

The likely culprit is the presence of reactive impurities in your starting material.

  • Water and Starting Alcohol: Both can quench organometallic reagents or act as competing nucleophiles.

    • Troubleshooting Step: Before use, rigorously dry the 1-(2-bromoethyl)-4-methylcyclohexane, for example, by storing it over molecular sieves. Consider a purification step like distillation to remove the more polar alcohol.

  • Elimination Byproduct: The alkene can undergo side reactions under certain conditions.

    • Troubleshooting Step: If your reaction is sensitive to alkenes, purify the starting material via column chromatography.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This protocol provides a general method for the separation and identification of common impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-(2-bromoethyl)-4-methylcyclohexane sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex to ensure complete dissolution.

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Identify the main peak corresponding to 1-(2-bromoethyl)-4-methylcyclohexane.

    • For each impurity peak, analyze the mass spectrum and compare it against a spectral library for identification.

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing polar impurities like the starting alcohol.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 1-(2-bromoethyl)-4-methylcyclohexane in a minimal amount of hexane and load it onto the column.

  • Elution:

    • Begin eluting with 100% hexane.

    • Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent like ethyl acetate (e.g., 1-2% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

The following diagram illustrates the logical workflow for identifying an unknown impurity.

impurity_identification_workflow start Commercial 1-(2-Bromoethyl)-4-methylcyclohexane preliminary_analysis Initial Analysis (¹H NMR, GC-MS) start->preliminary_analysis impurity_detected Impurity Detected? preliminary_analysis->impurity_detected no_impurity Proceed with Experiment impurity_detected->no_impurity No tentative_id Tentative Identification (Spectral Libraries, Literature) impurity_detected->tentative_id Yes structure_elucidation Structure Elucidation (2D NMR, HRMS) tentative_id->structure_elucidation quantification Quantification (qNMR, GC-FID) structure_elucidation->quantification purification Purification Required? quantification->purification no_purification Document and Proceed purification->no_purification No perform_purification Perform Purification (Column Chromatography, Distillation) purification->perform_purification Yes confirm_purity Confirm Purity (Repeat Analysis) perform_purification->confirm_purity confirm_purity->preliminary_analysis

Caption: Workflow for impurity identification and resolution.

References

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link][5][6][7][8]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link][3]

  • PrepChem. (n.d.). Synthesis of (2-Bromoethyl)cyclohexane. PrepChem.com. [Link][2]

  • Shah, J., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 742854. [Link][9]

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution of 1-(2-Bromoethyl)-4-methylcyclohexane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle to drive the nucleophilic substitution of 1-(2-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle to drive the nucleophilic substitution of 1-(2-Bromoethyl)-4-methylcyclohexane (CAS: 5452-69-7)[1] to absolute completion (>99% conversion).

While this molecule is a primary alkyl bromide—typically an excellent substrate for SN2 reactions—its highly lipophilic C9 hydrocarbon framework and the subtle steric bulk of the beta-positioned cyclohexane ring can lead to sluggish kinetics during the final 10% of the reaction. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize reaction times and ensure complete consumption without triggering unwanted E2 elimination byproducts[2].

Diagnostic Workflow: Resolving Stalled Reactions

Before altering your stoichiometry, follow this logical progression to identify the kinetic bottleneck in your specific reaction environment.

Troubleshooting Start Reaction Stalled < 99% Conversion CheckSolvent Is solvent polar aprotic? (e.g., DMF, MeCN) Start->CheckSolvent ChangeSolvent Switch to DMF/MeCN to desolvate nucleophile CheckSolvent->ChangeSolvent No CheckCatalyst Is a halide exchange catalyst present? CheckSolvent->CheckCatalyst Yes ChangeSolvent->CheckCatalyst AddKI Add 0.1-0.2 eq KI/NaI (Finkelstein Catalysis) CheckCatalyst->AddKI No CheckEquiv Are nucleophile equivalents ≥ 1.2? CheckCatalyst->CheckEquiv Yes AddKI->CheckEquiv IncreaseEq Increase nucleophile concentration CheckEquiv->IncreaseEq No Success Complete Consumption (> 99% Yield) CheckEquiv->Success Yes IncreaseEq->Success

Troubleshooting logic for stalled alkylation of 1-(2-Bromoethyl)-4-methylcyclohexane.
Core Troubleshooting & FAQs

Q1: My reaction proceeds rapidly to 85% conversion but then stalls completely, even with extended heating. Why does this happen? A1: This is a classic kinetic limitation, not a thermodynamic one. The rate of an SN2 reaction is bimolecular: Rate=k[R-Br][Nu−] . As 1-(2-Bromoethyl)-4-methylcyclohexane is consumed, its concentration [R-Br] drops exponentially, drastically reducing the collision frequency with the nucleophile. To drive the reaction through the final 15%, you must artificially inflate the rate constant ( k ) by lowering the activation energy barrier, or push the equilibrium by ensuring a sufficient excess of the nucleophile[3].

Q2: How can I decrease the reaction time without increasing the temperature? I want to avoid E2 elimination byproducts. A2: The most effective method is to utilize Finkelstein Catalysis [4]. By adding 10–20 mol% of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction, you introduce the iodide ion (I⁻), which is both a superior nucleophile and a superior leaving group compared to bromide. The iodide transiently converts your starting material into 1-(2-Iodoethyl)-4-methylcyclohexane in situ[5]. This alkyl iodide intermediate is vastly more electrophilic, undergoing subsequent attack by your primary nucleophile at a highly accelerated rate[4].

Finkelstein AlkylBr R-Br 1-(2-Bromoethyl)-4-methylcyclohexane AlkylI R-I Highly Reactive Intermediate AlkylBr->AlkylI SN2 (Fast) Bromide Br⁻ AlkylBr->Bromide Leaving Group Product R-Nu Substitution Product AlkylI->Product SN2 (Very Fast) Iodide I⁻ (from KI) Product->Iodide Regenerated Iodide->AlkylBr Nucleophile Nu⁻ Nucleophile->AlkylI

Finkelstein catalytic cycle accelerating SN2 substitution via an alkyl iodide intermediate.

Q3: What role does solvent selection play in achieving complete consumption? A3: Solvent selection dictates the ground-state energy of your nucleophile. If you are using a protic solvent (like ethanol), the solvent molecules form a tight hydrogen-bond shell around your nucleophile, severely dampening its reactivity. By switching to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), the solvent strongly solvates the counter-cation (e.g., K⁺ or Na⁺) but leaves the nucleophilic anion "naked" and unsolvated[6]. This raises the nucleophile's energy, drastically lowering the activation energy required to attack the 1-(2-Bromoethyl)-4-methylcyclohexane[3].

Q4: I am attempting this reaction in a biphasic aqueous/organic mixture, and it is barely progressing. What is the solution? A4: 1-(2-Bromoethyl)-4-methylcyclohexane is highly lipophilic and will remain entirely in the organic layer, while anionic nucleophiles (like cyanide or azide) reside in the aqueous layer. They never physically meet. You must add a Phase-Transfer Catalyst (PTC) , such as Tetrabutylammonium bromide (TBAB) at 5–10 mol%. The lipophilic tetrabutylammonium cation pairs with your nucleophile and shuttles it across the phase boundary into the organic layer, enabling the SN2 reaction to proceed rapidly[2].

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the time required to achieve >99% consumption of 1-(2-Bromoethyl)-4-methylcyclohexane (using a standard amine or cyano nucleophile).

Solvent SystemAdditive / CatalystNucleophile Eq.Temp (°C)Time to >99% Conv.Mechanistic Observation
Ethanol (Protic)None1.080> 48 hReaction stalls at ~80%; Nucleophile is heavily solvated.
THF (Ether)None1.26536 hSlow rate due to poor solubility of anionic salts.
AcetonitrileNone1.28018 hModerate rate; trace E2 elimination observed due to high heat.
AcetonitrileKI (10 mol%)1.2606 hFast SN2; KBr precipitation drives the forward reaction.
DMF (Aprotic) KI (20 mol%) 1.5 60 3 h Optimal; complete desolvation of Nu⁻, rapid Finkelstein exchange.
Self-Validating Experimental Protocol

To ensure reproducibility and trust, the following protocol for the nucleophilic substitution of 1-(2-Bromoethyl)-4-methylcyclohexane is designed as a self-validating system . It incorporates physical and analytical cues that inherently prove the underlying mechanisms are functioning correctly.

Objective: Complete consumption of 1-(2-Bromoethyl)-4-methylcyclohexane via SN2 substitution within 4 hours.

Step 1: Reagent Preparation & Assembly

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add your nucleophile (1.5 equivalents) and Potassium Iodide (KI, 0.2 equivalents).

  • Suspend the salts in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration relative to the alkyl bromide.

  • Causality Check: DMF is chosen to desolvate the nucleophile[6], while KI initiates the Finkelstein acceleration[4].

Step 2: Substrate Addition & Initiation

  • Add 1-(2-Bromoethyl)-4-methylcyclohexane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C under an inert atmosphere (Nitrogen or Argon).

  • Self-Validation (Visual Cue): Within 15–30 minutes, the solution will become cloudy, and a fine white precipitate will begin to form. This is Potassium Bromide (KBr). Because KBr is significantly less soluble in DMF than KI, its precipitation proves that the halide exchange (Finkelstein reaction) is actively occurring, pushing the equilibrium forward via Le Chatelier’s principle.

Step 3: In-Process Control (IPC) & Monitoring

  • After 2.5 hours, withdraw a 50 µL aliquot, quench it in 1 mL of water, and extract with 1 mL of Ethyl Acetate.

  • Analyze the organic layer via GC-MS.

  • Self-Validation (Analytical Cue): Look for the disappearance of the starting material peak (MW ~205 g/mol ). Specifically, 1-(2-Bromoethyl)-4-methylcyclohexane exhibits a distinct M / M+2 isotopic doublet of equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br[1]. The complete absence of this doublet confirms absolute consumption of the electrophile.

Step 4: Quench and Isolation

  • Once complete consumption is verified, cool the reaction to room temperature.

  • Quench the reaction by pouring it into a separatory funnel containing a 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (this reduces any trace iodine formed by oxidation back to water-soluble iodide).

  • Extract the aqueous layer three times with a non-polar solvent (e.g., Hexanes or Diethyl Ether). The lipophilic product will readily partition into the organic layer.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References
  • Finkelstein reaction acceleration "potassium iodide" alkyl bromide - Filo Source: askfilo.com[Link]

  • 1-(2-Bromoethyl)-4-methylcyclohexane | C9H17Br | CID 227402 Source: PubChem (nih.gov)[Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: PMC (nih.gov)[Link]

  • Polar Aprotic Solvents: Principles, Mechanisms, and Applications Source: bohrium.com[Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 1-(2-Bromoethyl)-4-methylcyclohexane Isomers

Welcome to the Advanced Synthesis Support Portal. The stereoselective synthesis of 1,4-disubstituted cyclohexanes—specifically 1-(2-bromoethyl)-4-methylcyclohexane—presents unique challenges in thermodynamic control, epi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. The stereoselective synthesis of 1,4-disubstituted cyclohexanes—specifically 1-(2-bromoethyl)-4-methylcyclohexane—presents unique challenges in thermodynamic control, epimerization, and functional group tolerance. This guide is designed for researchers and drug development professionals to troubleshoot critical bottlenecks in this synthetic workflow.

Workflow A 4-Methylphenylacetic Acid B 4-Methylcyclohexaneacetic Acid (cis/trans mixture) A->B H2, Rh/Al2O3 (Stereoselective) C 2-(4-Methylcyclohexyl)ethanol B->C LiAlH4 or BH3-THF (Reduction) D 1-(2-Bromoethyl)-4-methylcyclohexane C->D PPh3, CBr4 (Appel Reaction)

Synthetic workflow for 1-(2-Bromoethyl)-4-methylcyclohexane highlighting key transformations.

Part 1: Troubleshooting & FAQs

FAQ 1: Why am I getting significant hydrogenolysis byproducts instead of the desired cyclohexane derivative during the initial reduction?

The Issue: When reducing 4-methylphenylacetic acid using standard Palladium on Carbon (Pd/C), researchers frequently observe the loss of the acetic acid side chain. The Causality: Palladium catalysts have a high affinity for inserting into benzylic C–O and C–C bonds, facilitating reductive cleavage (hydrogenolysis)[1]. The Solution: Switch your catalyst to Rhodium on Alumina (Rh/Al₂O₃) or a Ruthenium-based catalyst. Rhodium lacks this strong benzylic insertion propensity, allowing it to smoothly reduce the aromatic ring without cleaving the side chain [2].

FAQ 2: How can I maximize the yield of the cis-isomer during the catalytic hydrogenation?

The Issue: The reaction yields an unfavorable thermodynamic mixture of cis and trans isomers. The Causality: The trans-1,4-disubstituted cyclohexane is thermodynamically more stable because both substituents can adopt equatorial positions. However, catalytic hydrogenation over a heterogeneous surface (like Rh/Al₂O₃) operates under kinetic control. The hydrogen atoms are delivered to the same face of the aromatic ring (syn-addition). The Solution: To trap the kinetic cis-product, you must strictly maintain the reaction at or below room temperature (20–25 °C) and use high hydrogen pressure (e.g., 50–100 psi). Elevated temperatures provide the activation energy required for the intermediate to desorb, isomerize, and re-adsorb, which drives the system toward the thermodynamic trans-isomer.

FAQ 3: How do I separate the cis and trans isomers efficiently?

The Solution: Separation is notoriously difficult at the final bromide stage due to the lack of polar handles. The optimal point of separation is at the carboxylic acid stage (4-methylcyclohexaneacetic acid) or the ester stage .

Table 1: Thermodynamic & Kinetic Parameters for Isomer Separation

Parametercis-Isomer (Kinetic)trans-Isomer (Thermodynamic)Separation Strategy
Conformation Axial-Equatorial (Higher Energy)Equatorial-Equatorial (Lower Energy)Equilibration via base-catalyzed enolization favors trans.
Polarity (Ester) Slightly higher polarityLower polaritySilica gel chromatography (Hexane/EtOAc) easily resolves the esters.
Salt Crystallization Forms less soluble salts with specific chiral/achiral aminesForms more soluble saltsFractional crystallization of the carboxylic acid in ethanol.
FAQ 4: I am observing ring-rearranged byproducts and alkenes when converting the alcohol to the bromide. Why?

The Issue: Using standard acidic bromination conditions (e.g., HBr/H₂SO₄ or PBr₃ with trace acid) on 2-(4-methylcyclohexyl)ethanol leads to a complex mixture of structural isomers and elimination products. The Causality: Strong acids protonate the primary alcohol, creating a primary carbocation upon water loss. Because primary carbocations are highly unstable, the molecule undergoes a rapid 1,2-hydride shift from the cyclohexane ring to form a more stable secondary or tertiary carbocation. This destroys the stereocenter and leads to E1 elimination (alkenes) [3]. The Solution: Utilize the (PPh₃, CBr₄). This operates under strictly neutral conditions via an Sₙ2 mechanism, completely bypassing carbocation formation and preserving the structural integrity of the cyclohexane ring [4].

Mechanism cluster_Appel Appel Reaction (Recommended Pathway) cluster_HBr HBr/H2SO4 (Troubleshooting Pathway) Start 2-(4-Methylcyclohexyl)ethanol Appel1 Alkoxyphosphonium Intermediate [R-O-PPh3]+ Start->Appel1 PPh3, CBr4 HBr1 Primary Carbocation [R-CH2-CH2]+ Start->HBr1 HBr, Heat Appel2 Clean SN2 Displacement (No Carbocation) Appel1->Appel2 Target 1-(2-Bromoethyl)-4-methylcyclohexane (High Yield, Stereoretention) Appel2->Target HBr2 1,2-Hydride Shift & Elimination HBr1->HBr2 SideProd Ring-Rearranged Byproducts & Alkenes HBr2->SideProd

Mechanistic divergence between the Appel reaction (SN2) and HBr-mediated bromination (SN1/E1).

Part 2: Self-Validating Experimental Protocols

Protocol 1: Kinetic Hydrogenation of 4-Methylphenylacetic Acid

Objective: Maximize the cis-isomer yield while preventing benzylic cleavage.

  • Preparation: In a high-pressure Parr reactor, dissolve 4-methylphenylacetic acid (10.0 g, 66.6 mmol) in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add 1.0 g of 5% Rh/Al₂O₃. Caution: Purge the vessel with N₂ three times before introducing hydrogen to prevent combustion.

  • Reaction: Pressurize the reactor to 80 psi with H₂ gas. Maintain the internal temperature strictly at 25 °C using a cooling jacket. Stir vigorously for 12 hours.

  • Workup: Vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Analyze an aliquot of the crude product via GC-FID or ¹H-NMR. A successful kinetic reduction will yield an >85:15 ratio of cis:trans isomers. If the ratio approaches 50:50, verify that the reactor cooling system did not fail, as thermal spikes induce thermodynamic equilibration.

Protocol 2: Mild Bromination via the Appel Reaction

Objective: Convert 2-(4-methylcyclohexyl)ethanol to the bromide without epimerization or rearrangement.

  • Preparation: Dissolve pure cis-2-(4-methylcyclohexyl)ethanol (5.0 g, 35.1 mmol) and carbon tetrabromide (CBr₄) (14.0 g, 42.1 mmol, 1.2 eq) in 75 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Activation: Slowly add triphenylphosphine (PPh₃) (11.0 g, 42.1 mmol, 1.2 eq) in small portions over 30 minutes. The solution will turn slightly yellow as the active halomethylphosphonium salt forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the DCM to approximately 15 mL. Pour the concentrated mixture into 150 mL of cold hexanes. Causality: Triphenylphosphine oxide (TPPO) is highly soluble in DCM but insoluble in cold hexanes. This step forces the massive TPPO byproduct to precipitate. Filter the white precipitate and concentrate the filtrate.

  • Self-Validation Check: Analyze the crude liquid via ¹H-NMR. The diagnostic triplet for the –CH₂–Br protons must appear cleanly around 3.4 ppm. The complete absence of multiplet signals between 5.0–6.0 ppm confirms that no carbocation-mediated elimination (alkene formation) occurred.

References

  • Title: REDUCTION - Mechanism of catalytic hydrogenation of an alkene Source: eGyanKosh URL: [Link]

  • Title: Catalytic Hydrogenation 2 Source: Scribd URL: [Link]

  • Title: Appel reaction Source: Grokipedia URL: [Link]

  • Title: Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL: [Link]

Reference Data & Comparative Studies

Validation

Confirming the structure of 1-(2-Bromoethyl)-4-methylcyclohexane derivatives using 1H NMR

Confirming the Structure of 1-(2-Bromoethyl)-4-methylcyclohexane Derivatives: A Comparison Guide to 1 H NMR Strategies In drug development and synthetic chemistry, confirming the relative stereochemistry of saturated cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Structure of 1-(2-Bromoethyl)-4-methylcyclohexane Derivatives: A Comparison Guide to 1 H NMR Strategies

In drug development and synthetic chemistry, confirming the relative stereochemistry of saturated cyclic scaffolds is a critical quality control step. For 1-(2-bromoethyl)-4-methylcyclohexane derivatives, the spatial relationship between the C1 (2-bromoethyl) and C4 (methyl) substituents dictates the molecule's pharmacological profile, steric hindrance, and downstream reactivity. Determining whether a synthesized derivative is the cis- or trans-isomer relies heavily on 1 H Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the performance of routine 1D NMR against high-resolution 2D NMR workflows, explaining the causality behind the spectroscopic phenomena and providing a self-validating protocol for structural elucidation.

The Mechanistic Basis of NMR Stereochemical Assignment

To understand the analytical approach, we must first look at the conformational dynamics of the cyclohexane ring, which adopts a chair conformation to minimize steric strain[1].

In 1,4-disubstituted cyclohexanes, the relative stereochemistry forces specific ring conformations:

  • The Trans-Isomer: Can adopt a highly stable diequatorial (e,e) conformation. In this state, both the C1 and C4 substituents reside in the equatorial plane, forcing the C1 and C4 ring protons into axial positions[2].

  • The Cis-Isomer: Must adopt an axial-equatorial (a,e) conformation. Because the 2-bromoethyl group is bulkier than the methyl group, it preferentially locks into the equatorial position to avoid severe 1,3-diaxial steric clashes. This forces the methyl group into the axial position, leaving the C4 ring proton in the equatorial plane.

The causality behind our NMR strategy lies in the Karplus equation , which correlates the vicinal spin-spin coupling constant ( 3J ) with the dihedral angle between adjacent protons[3]:

  • Axial Protons (Dihedral angle ~180°): Exhibit large trans-diaxial coupling constants ( 3Jaa​≈ 8–12 Hz)[4].

  • Equatorial Protons (Dihedral angle ~60°): Exhibit small equatorial-equatorial or axial-equatorial coupling constants ( 3Jee​,3Jae​≈ 2–5 Hz)[4].

By measuring the 3J values of the C4 proton, we can definitively assign its axial or equatorial status, thereby confirming the stereochemistry of the derivative.

Methodological Comparison: Routine 400 MHz vs. High-Resolution 600 MHz 2D NMR

While routine 1D NMR is the standard workhorse of the synthetic lab, it often falls short for complex aliphatic systems. Below is an objective comparison of the two primary analytical strategies.

1. Routine 1D 1 H NMR (400 MHz)
  • Performance: Adequate for confirming basic molecular connectivity and sample purity. The C1 proton (adjacent to the electron-withdrawing 2-bromoethyl group) is typically shifted downfield (~1.5–2.0 ppm) and its multiplet can sometimes be resolved.

  • Limitation: The C4 methine proton and the ring methylene protons cluster into a dense "aliphatic envelope" (0.8–1.5 ppm). At 400 MHz, second-order effects and severe signal overlap make it nearly impossible to extract the critical 3J values required to confirm the axial/equatorial status of the C4 proton.

2. High-Resolution 1D/2D NMR (600 MHz + COSY/NOESY)
  • Performance: The higher magnetic field (600 MHz or 800 MHz) provides superior chemical shift dispersion, physically spreading out the methylene envelope. More importantly, the integration of 2D techniques bypasses the limitations of 1D overlap.

  • Causality of 2D Selection:

    • COSY (Correlation Spectroscopy): Traces the scalar coupling network from the distinct 2-bromoethyl protons through the ring, unambiguously identifying the C1 and C4 protons even if they remain buried in the 1D spectrum.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space interactions (< 5 Å). In the cis-isomer (where the methyl group is axial), NOESY will show strong 1,3-diaxial cross-peaks between the methyl protons and the axial protons at C2/C6. This provides definitive, orthogonal proof of stereochemistry that validates the scalar coupling data.

Quantitative Data Comparison

The following table summarizes the expected NMR parameters used to distinguish the two isomers.

ParameterTrans-Isomer (e,e conformation)Cis-Isomer (a,e conformation)
C1 Proton Position AxialAxial
C1 Proton Multiplicity Triplet of triplets (tt)Triplet of triplets (tt)
C1 3J Couplings Two large (~10-12 Hz), Two small (~3-4 Hz)Two large (~10-12 Hz), Two small (~3-4 Hz)
C4 Proton Position AxialEquatorial
C4 Proton Multiplicity Triplet of triplets (tt)Narrow multiplet (m)
C4 3J Couplings Two large (~10-12 Hz), Two small (~3-4 Hz)Four small (~2-4 Hz)
Key NOESY Contacts C4-H (axial) to C2/C6-H (axial)C4-Methyl (axial) to C2/C6-H (axial)
Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity, the following protocol acts as a self-validating system, where each step dictates the necessity of the next based on internal quality checks.

  • Sample Preparation: Dissolve 15-20 mg of the 1-(2-bromoethyl)-4-methylcyclohexane derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a low-viscosity medium that minimizes line broadening, while TMS serves as an internal standard for exact chemical shift calibration (0.00 ppm).

  • 1D 1 H NMR Acquisition (600 MHz): Acquire the 1D spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

    • Validation Check: Assess the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.2 Hz, re-shim the magnet to ensure optimal resolution before analyzing the aliphatic region.

  • Spectral Evaluation: Examine the 1.0–2.0 ppm region. If the C4 methine proton multiplet is clearly resolved from the methylene envelope, extract the 3J coupling constants directly. If overlapping signals obscure the multiplet structure, this triggers the progression to 2D acquisition.

  • 2D COSY & NOESY Acquisition:

    • COSY: Acquire with 128 t1​ increments and 4 scans per increment. Use this to trace the scalar coupling from the isolated 2-bromoethyl CH 2​ signals into the ring system to locate the exact chemical shift of the C4 proton.

    • NOESY: Acquire with a mixing time of 300–500 ms.

    • Causality: This specific mixing time allows sufficient cross-relaxation for small molecules (~200 Da) to observe through-space 1,3-diaxial interactions without severe spin diffusion.

  • Data Processing & Assignment: Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation to enhance resolution. Assign the stereochemistry based on the presence of large 3Jaa​ couplings (indicative of the trans-isomer) or diagnostic 1,3-diaxial NOE cross-peaks (indicative of the cis-isomer).

Visualizations

StereochemicalLogic Step1 Extract C4 Proton Multiplet Branch1 Large J-Couplings (> 10 Hz) Step1->Branch1 Branch2 Small J-Couplings (< 5 Hz) Step1->Branch2 Result1 C4 Proton is Axial (Methyl is Equatorial) Branch1->Result1 Result2 C4 Proton is Equatorial (Methyl is Axial) Branch2->Result2 Final1 Trans-Isomer (e,e conformation) Result1->Final1 Final2 Cis-Isomer (a,e conformation) Result2->Final2

Stereochemical logic tree for assigning cis/trans isomers based on J-coupling values.

NMRWorkflow Prep Sample Prep (CDCl3 + TMS) Acq1D 1D 1H NMR (600 MHz) Prep->Acq1D Eval Evaluate Dispersion Acq1D->Eval Acq2D 2D COSY/NOESY Acquisition Eval->Acq2D Process Data Processing & Phasing Acq2D->Process Assign Stereochemical Assignment Process->Assign

Self-validating high-resolution NMR workflow for structural elucidation.

References
  • "NMR Coupling Constants Explained | PDF | Alkene | Physical Chemistry", Scribd. Available at: [Link]

  • "Stereochemistry of Disubstituted Cyclohexanes | PDF | Conformational Isomerism", Scribd. Available at:[Link]

  • "Cyclohexane conformation", Wikipedia. Available at:[Link]

  • "5.3 Spin-Spin Splitting: J-Coupling", Organic Chemistry Data. Available at:[Link]

Sources

Comparative

Comparative study of E1 vs E2 elimination pathways for 1-(2-Bromoethyl)-4-methylcyclohexane

As a Senior Application Scientist, I frequently encounter the challenge of directing the reactivity of primary alkyl halides. 1-(2-Bromoethyl)-4-methylcyclohexane is a versatile chemical scaffold with the molecular formu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of directing the reactivity of primary alkyl halides. 1-(2-Bromoethyl)-4-methylcyclohexane is a versatile chemical scaffold with the molecular formula C9H17Br[1]. However, its primary halide nature makes standard elimination reactions prone to competing substitution or complex structural rearrangements.

This guide provides an objective, data-driven comparison of the E1 and E2 elimination pathways for this specific substrate. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as a robust framework for researchers optimizing synthetic routes.

Molecular Profiling & Reactivity Context

The substrate features a primary bromide leaving group attached to an ethyl chain, which is bonded to a 4-methylcyclohexyl ring. Because primary carbocations are highly unstable, unimolecular elimination (E1) is thermodynamically prohibited under standard conditions[2]. Conversely, bimolecular elimination (E2) requires overriding the substrate's natural tendency for SN2 substitution. Controlling these pathways requires precise manipulation of base strength, steric hindrance, and the ionizing power of the solvent[3].

The E2 Pathway: Kinetic Control & Precision

Causality & Mechanism

To achieve a clean elimination without altering the carbon skeleton, we must bypass carbocation formation entirely. The E2 pathway requires a strong base and proceeds via a concerted mechanism where the substrate must adopt an anti-periplanar conformation[3]. By utilizing a strong, sterically hindered base like potassium tert-butoxide (t-BuOK), we prevent nucleophilic attack (SN2) due to steric clash. The base abstracts a beta-proton, ejecting the bromide ion simultaneously to yield the unrearranged terminal alkene.

Protocol: Synthesis of 4-Methyl-1-vinylcyclohexane
  • Setup : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10 mmol of 1-(2-bromoethyl)-4-methylcyclohexane in 25 mL of anhydrous tert-butanol.

  • Reagent Addition : Add 15 mmol (1.5 eq) of t-BuOK portion-wise. The bulky base ensures E2 dominates over substitution.

  • Reaction : Stir the mixture at 50 °C for 4 hours.

  • Self-Validation System :

    • Visual Cue: The reaction mixture will become cloudy as insoluble KBr precipitates, indicating the departure of the leaving group.

    • Analytical Verification: Quench a 0.1 mL aliquot with water, extract with hexane, and analyze via GC-MS. The protocol is validated when the starting material peak (m/z 204/206) disappears and the product peak (m/z 124) appears. 1 H-NMR must confirm the presence of terminal vinyl protons (multiplet at ~5.8 ppm).

The E1 Pathway: Thermodynamic Control & Rearrangement

Causality & Mechanism

Forcing a primary halide down the E1 pathway requires extreme conditions. We utilize silver nitrate (AgNO 3​ ) in ethanol to assist ionization. The Ag + ion acts as a halophilic Lewis acid, coordinating with the bromide to precipitate AgBr. This provides the immense thermodynamic driving force needed to generate a transient primary carbocation[4].

E1 reactions can undergo rearrangements just like SN1 reactions due to the shared carbocation intermediate[4]. Once the primary carbocation forms, it immediately undergoes a rapid cascade of rearrangements[5]:

  • First 1,2-Hydride Shift : A hydride shift—the movement of a hydrogen atom with its electron pair to an adjacent carbon—transforms the primary carbocation into a more stable secondary carbocation[6].

  • Second 1,2-Hydride Shift : A hydride from the tertiary C1 carbon of the cyclohexane ring shifts to the secondary center, forming a highly stable tertiary carbocation on the ring.

Finally, the weak base (ethanol) removes a proton to form the most substituted, thermodynamically stable alkene (Zaitsev's rule)[2].

Protocol: Synthesis of 1-Ethyl-4-methylcyclohexene via Rearrangement
  • Setup : Dissolve 10 mmol of the substrate in 30 mL of absolute ethanol in a flask shielded from light (to prevent silver degradation).

  • Reagent Addition : Dropwise, add a solution of 12 mmol (1.2 eq) AgNO 3​ in 10 mL of ethanol.

  • Reaction : Reflux the mixture at 78 °C for 12 hours. Heating the reaction is a critical factor to favor the elimination path over substitution[4].

  • Self-Validation System :

    • Visual Cue: Immediate formation of a pale yellow AgBr precipitate confirms that silver-assisted ionization is occurring.

    • Analytical Verification: Filter the aliquot through a Celite plug and analyze via GC-MS. Validation is achieved when the product mass is m/z 124, and 1 H-NMR shows a single endocyclic alkene proton (~5.3 ppm), confirming the structural rearrangement and the absence of terminal vinyl protons.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative differences between the two pathways for this specific substrate.

ParameterE2 Pathway (Kinetic)E1 Pathway (Thermodynamic)
Reagents t-BuOK (1.5 eq)AgNO 3​ (1.2 eq)
Solvent t-BuOH (Polar Protic)EtOH (Polar Protic)
Temperature 50 °C78 °C (Reflux)
Kinetics Bimolecular (Rate = k[RX][Base])Unimolecular (Rate = k[RX])
Major Product 4-Methyl-1-vinylcyclohexane1-Ethyl-4-methylcyclohexene
Regioselectivity Terminal Alkene (Unrearranged)Trisubstituted Alkene (Rearranged)
Typical Yield 85 - 90%60 - 70% (Mixture of isomers)

Mechanistic Pathway Visualizations

E2_Logic Start Primary Alkyl Halide 1-(2-Bromoethyl)-4-methylcyclohexane Cond_E2 Strong Bulky Base (t-BuOK / t-BuOH) Start->Cond_E2 Cond_E1 Weak Base + Lewis Acid (AgNO3 / EtOH / Heat) Start->Cond_E1 Mech_E2 Concerted Anti-Periplanar Elimination Cond_E2->Mech_E2 Mech_E1 Carbocation Formation & Rearrangement Cond_E1->Mech_E1 Prod_E2 Terminal Alkene (Kinetic Control) Mech_E2->Prod_E2 Prod_E1 Trisubstituted Alkene (Thermodynamic Control) Mech_E1->Prod_E1

Decision logic and reaction conditions dictating E2 vs E1 pathways for primary alkyl halides.

E1_Cascade Substrate 1-(2-Bromoethyl)- 4-methylcyclohexane Ionization Ag+ Assisted Ionization (-AgBr) Substrate->Ionization PrimaryCation Primary Carbocation [Ring-CH2-CH2+] Ionization->PrimaryCation Shift1 1,2-Hydride Shift PrimaryCation->Shift1 SecondaryCation Secondary Carbocation [Ring-C+H-CH3] Shift1->SecondaryCation Shift2 1,2-Hydride Shift (Ring Carbon) SecondaryCation->Shift2 TertiaryCation Tertiary Carbocation [Ring(C+)-CH2CH3] Shift2->TertiaryCation Deprotonation -H+ (EtOH) TertiaryCation->Deprotonation Product 1-Ethyl-4-methylcyclohexene (Trisubstituted Alkene) Deprotonation->Product

E1 elimination cascade featuring successive 1,2-hydride shifts to form a stable alkene.

References

  • Title : 1-(2-Bromoethyl)-4-methylcyclohexane | C9H17Br | CID 227402 - PubChem Source : nih.gov URL : 1

  • Title : Mechanism, Rate Law, Reactivity | E1 vs E2 Elimination | Organic Chemistry 7.6 - YouTube Source : youtube.com URL :3

  • Title : E1 vs E2 Elimination Mechanisms | PDF | Chemical Reactions - Scribd Source : scribd.com URL : 2

  • Title : 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook - Lumen Learning Source : lumenlearning.com URL : 5

  • Title : Rearrangement in E1 Reactions - Chemistry Steps Source : chemistrysteps.com URL : 4

  • Title : E1 Reactions With Rearrangement - Alkyl and Hydride Shifts - Master Organic Chemistry Source : masterorganicchemistry.com URL : 6

Sources

Validation

A Comparative Guide to the Kinetic Analysis of Substitution Reactions: The Case of 1-(2-Bromoethyl)-4-methylcyclohexane

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic; it is the foundation upon which efficient, predictable, and scalable synthetic routes...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic; it is the foundation upon which efficient, predictable, and scalable synthetic routes are built. The choice of substrate, nucleophile, and solvent can dramatically alter reaction pathways, rates, and product yields. This guide provides an in-depth kinetic analysis of substitution reactions involving 1-(2-bromoethyl)-4-methylcyclohexane, a primary alkyl halide. We will objectively compare its reactivity under various conditions, providing the theoretical basis for experimental choices and supporting data to elucidate its mechanistic behavior.

The structure of 1-(2-bromoethyl)-4-methylcyclohexane—a primary carbon bearing a good leaving group (bromide) attached to a sterically demanding cyclohexyl moiety—presents a compelling case study in the competition between bimolecular (Sₙ2) and unimolecular (Sₙ1) substitution pathways.[1][2] While primary halides overwhelmingly favor the Sₙ2 mechanism due to the instability of the corresponding primary carbocation, the steric bulk of the adjacent substituent invites a thorough kinetic investigation.[3]

Theoretical Framework: Sₙ1 vs. Sₙ2 Mechanisms

Nucleophilic substitution reactions are fundamental transformations in organic chemistry.[4] The two textbook mechanisms, Sₙ1 and Sₙ2, are distinguished by their kinetics, stereochemistry, and dependence on reaction parameters.

  • The Sₙ2 Mechanism (Substitution Nucleophilic Bimolecular): This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). This pathway is favored by unhindered substrates (methyl > primary > secondary), strong nucleophiles, and polar aprotic solvents.[5]

  • The Sₙ1 Mechanism (Substitution Nucleophilic Unimolecular): This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. The second, faster step is the attack of the nucleophile on this carbocation. The rate is dependent only on the substrate concentration (Rate = k[Substrate]). This pathway is favored by substrates that can form stable carbocations (tertiary > secondary), weak nucleophiles, and polar protic solvents that can stabilize the ionic intermediates.[5][6]

The core of our investigation is to determine which pathway 1-(2-bromoethyl)-4-methylcyclohexane follows and how we can manipulate conditions to favor a desired outcome.

G cluster_SN2 Sₙ2 Pathway (Bimolecular) cluster_SN1 Sₙ1 Pathway (Unimolecular) Substrate_SN2 Substrate (R-CH₂-Br) TS_SN2 Transition State [Nu---C---Br]⁻ Substrate_SN2->TS_SN2 Product_SN2 Product (R-CH₂-Nu) TS_SN2->Product_SN2 Concerted Step Nu_SN2 Strong Nucleophile (Nu⁻) Nu_SN2->TS_SN2 Backside Attack Substrate_SN1 Substrate (R-CH₂-Br) Carbocation Primary Carbocation (R-CH₂⁺) (Highly Unstable) Substrate_SN1->Carbocation Slow, RDS Product_SN1 Product (R-CH₂-Nu) Carbocation->Product_SN1 Nu_SN1 Weak Nucleophile (Nu-H) Nu_SN1->Carbocation Fast G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare Stock Solutions: 1. Substrate (0.1 M) 2. Nucleophile (1.0 M) 3. Internal Standard B Equilibrate solvent and nucleophile solution to constant temperature (e.g., 25°C) A->B C Initiate reaction by adding substrate stock solution B->C D Withdraw aliquots at regular time intervals C->D E Quench reaction in aliquot (e.g., with cold solvent) D->E F Analyze aliquot using GC or HPLC to determine [Substrate] vs. time E->F G Plot ln[Substrate] vs. time F->G H Calculate k_obs from the slope of the line (slope = -k_obs) G->H

Caption: General experimental workflow for kinetic analysis.

Comparison 1: The Effect of the Nucleophile

A cornerstone of distinguishing Sₙ1 and Sₙ2 mechanisms is the role of the nucleophile. The rate of an Sₙ2 reaction is directly proportional to the nucleophile's concentration and strength, while the Sₙ1 rate is independent of the nucleophile. [5][7]

Experimental Protocol
  • Objective: To compare the reaction rate of 1-(2-bromoethyl)-4-methylcyclohexane with a strong nucleophile (Sodium Iodide, NaI) versus a weak nucleophile (Methanol, CH₃OH, acting as both solvent and nucleophile in a solvolysis reaction).

  • Solvent: Acetone is chosen for the reaction with NaI. It is a polar aprotic solvent that enhances the nucleophilicity of anions, promoting the Sₙ2 pathway. [6][8]For the solvolysis, methanol is the solvent.

  • Setup:

    • Reaction A (Strong Nucleophile): 0.01 M 1-(2-bromoethyl)-4-methylcyclohexane and 0.1 M NaI in acetone at 25°C.

    • Reaction B (Weak Nucleophile): 0.01 M 1-(2-bromoethyl)-4-methylcyclohexane in pure methanol at 25°C.

  • Analysis: Monitor the disappearance of the starting material over time using Gas Chromatography (GC) with an internal standard. Calculate the pseudo-first-order rate constant (kobs).

Expected Results and Interpretation
Reaction IDNucleophileSolventNucleophile StrengthExpected MechanismRelative Rate Constant (kobs)
AI⁻AcetoneStrongSₙ2Fast
BCH₃OHMethanolWeakSₙ1 (or very slow Sₙ2)Very Slow

Causality Behind the Results: The dramatic rate increase with the strong, anionic nucleophile (I⁻) in a polar aprotic solvent is a classic indicator of an Sₙ2 mechanism. [8]The iodide ion is an excellent nucleophile, and acetone does not form a strong solvation shell around it, leaving it free to attack the substrate. [9]Conversely, the solvolysis reaction in methanol is expected to be exceedingly slow. Methanol is a poor nucleophile, and the substrate is a primary halide, which cannot form a stable carbocation for an Sₙ1 pathway. This result strongly refutes the viability of an Sₙ1 mechanism.

Comparison 2: The Effect of the Solvent

The choice of solvent can drastically alter the rates of substitution reactions. Polar protic solvents (e.g., water, methanol) can hydrogen-bond with nucleophiles, reducing their reactivity, but are excellent at stabilizing the ionic intermediates of an Sₙ1 reaction. [6][10]Polar aprotic solvents (e.g., acetone, DMSO) do not hydrogen-bond with nucleophiles and are thus ideal for Sₙ2 reactions. [8][9]

Experimental Protocol
  • Objective: To compare the reaction rate using a single, strong nucleophile in a polar aprotic versus a polar protic solvent.

  • Nucleophile: Sodium Azide (NaN₃), a strong and relatively unhindered nucleophile.

  • Setup:

    • Reaction C (Polar Aprotic): 0.01 M 1-(2-bromoethyl)-4-methylcyclohexane and 0.1 M NaN₃ in Dimethyl Sulfoxide (DMSO) at 25°C.

    • Reaction D (Polar Protic): 0.01 M 1-(2-bromoethyl)-4-methylcyclohexane and 0.1 M NaN₃ in 80:20 Ethanol/Water at 25°C.

  • Analysis: Monitor the formation of the bromide ion (Br⁻) using an ion-selective electrode or by quenching aliquots and titrating with silver nitrate. [1]

Expected Results and Interpretation
Reaction IDNucleophileSolventSolvent TypeExpected MechanismRelative Rate Constant (kobs)
CN₃⁻DMSOPolar AproticSₙ2Very Fast
DN₃⁻80:20 EtOH/H₂OPolar ProticSₙ2Slow

Causality Behind the Results: A significantly faster rate in DMSO compared to aqueous ethanol provides compelling evidence for the Sₙ2 pathway. In the protic ethanol/water mixture, the small, highly charged azide anion is heavily solvated via hydrogen bonding, creating a "cage" of solvent molecules that sterically and energetically hinders its approach to the substrate. [9][10]In DMSO, the azide ion is largely "naked" and thus far more reactive. This dramatic solvent-dependent reactivity is a hallmark of the Sₙ2 mechanism. [6]

Conclusion: A Clear Case for the Sₙ2 Pathway

  • The reaction rate is highly sensitive to the strength of the nucleophile, as demonstrated by the rapid reaction with iodide compared to the sluggish reaction with methanol.

  • The reaction is significantly accelerated in polar aprotic solvents (DMSO, acetone) compared to polar protic solvents (ethanol/water), which is characteristic of a bimolecular process involving an anionic nucleophile.

For drug development professionals and synthetic chemists, this means that to achieve efficient substitution on this substrate, one must employ a strong nucleophile in a polar aprotic solvent. Attempting this reaction under conditions that might favor an Sₙ1 pathway (weak nucleophile, protic solvent) will result in impractically slow reaction rates. Furthermore, when using strongly basic nucleophiles, one must always be mindful of the competing E2 elimination pathway, which can be favored at higher temperatures.

References

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. [Link]

  • Alkyl Halides: Solvent effects in substitution reactions. (2020, May 31). YouTube. [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25.
  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]

  • Mondal, S. (2025, March 13). UNIT -III: Alkyl halides (Nucleophilic Substitution Reaction). ResearchGate. [Link]

  • Relative Rates of Nucleophilic Substitution (HL). (2025, May 21). Save My Exams. [Link]

  • Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. (n.d.). Revisely.
  • Khan Academy. (n.d.). Nucleophilicity (nucleophile strength). [Link]

  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. [Link]

  • Experimental Methods in Chemical Kinetics. (n.d.). Fiveable. [Link]

  • Kinetics and Mechanism of Ligand Substitution Reaction of Tetraamine Macrocyclic Ligand with Tridentate Schiff Base in Copper. (2023, August 30). Inorganic Chemistry Research. [Link]

  • Kinetics of Ligand Substitution Reactions of a Pt(II) Complex. (2010, July 17). VIPEr. [Link]

  • Reaction Rates and Relative Reactivity. (n.d.). Introduction to Organic Chemistry. [Link]

  • EXPERIMENT 3: STUDYING SN1 and SN2 REACTIONS: NUCLEOPHILIC. (n.d.). Course Hero.
  • SN1 & SN2 (Cambridge (CIE) AS Chemistry): Revision Note. (2025, June 26). Save My Exams. [Link]

  • Sn1 or Sn2 Reactions: A Guide to Deciding Which Reaction is Occurring. (n.d.). ResearchGate.
  • Kinetics and mechanism for the substitution reactions of monoaquamonochloro-(piperazine) palladium (II) complex with L-methionin. (n.d.). Indian Academy of Sciences. [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Chemical Instrumentation Facility - Iowa State University. [Link]

  • 1-(2-Bromoethyl)-4-methylcyclohexane. (n.d.). PubChem. [Link]

  • For each reaction, decide whether substitution or elimination (or... (n.d.). Study Prep in Pearson+. [Link]

Sources

Comparative

Comparative toxicity assessment with other brominated alkyl halides

Comparative Toxicity Assessment: 1-Bromopropane vs. 2-Bromopropane Executive Summary As drug development and industrial synthesis evolve, the selection of halogenated solvents and intermediates requires rigorous safety p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Assessment: 1-Bromopropane vs. 2-Bromopropane

Executive Summary

As drug development and industrial synthesis evolve, the selection of halogenated solvents and intermediates requires rigorous safety profiling. Brominated alkyl halides, specifically 1-bromopropane (1-BP) and 2-bromopropane (2-BP), were historically introduced as alternatives to ozone-depleting chlorofluorocarbons[1]. However, structural isomerism—specifically the positioning of the bromine atom—drastically alters their toxicological profiles. This guide provides an objective, data-driven comparison of 1-BP and 2-BP, detailing their mechanistic divergence, comparative pharmacokinetics, and a standardized experimental protocol for evaluating soft electrophile toxicity.

Mechanistic Divergence: Isomer-Specific Toxicity

The toxicological divergence between 1-BP and 2-BP is a textbook example of how minor structural variations dictate target organ toxicity.

  • 1-Bromopropane (1-BP): Predominantly a potent neurotoxicant. It induces central and peripheral neuropathy, characterized by decreased motor nerve conduction velocity (MCV) and axonal degeneration[2]. Reproductively, it exhibits a biphasic effect: low doses inhibit spermiation via hormonal disruption, while high doses cause spermatogenic cell degeneration[3].

  • 2-Bromopropane (2-BP): Primarily exhibits severe reproductive and hematopoietic toxicity. It directly targets and depletes spermatogonia in males and oocytes in primordial follicles in females, alongside significant reductions in erythrocytes and platelets[1][2].

Causality Insight: Both isomers are "soft electrophiles" that covalently bond with the sulfhydryl groups of cysteine in glutathione (GSH) and cellular proteins[3]. However, 1-BP's terminal bromine positioning facilitates distinct oxidative metabolism via Cytochrome P450 2E1 (CYP2E1), leading to reactive intermediates that specifically target neurofilament proteins. Conversely, 2-BP's secondary carbon structure favors pathways that aggressively target rapidly dividing hematopoietic and germ cells[1][4].

Mechanism Halides Brominated Alkyl Halides (Soft Electrophiles) CYP CYP2E1 Oxidation Halides->CYP Phase I Metabolism GSH Glutathione (GSH) Conjugation Halides->GSH Direct Alkylation Adducts Protein Sulfhydryl Adduction (Covalent Bonding) CYP->Adducts Reactive Intermediates GSH->Adducts GSH Depletion Neuro Neurotoxicity (1-BP Dominant) Axonal Degeneration Adducts->Neuro Target: Nervous System Repro Repro/Hematopoietic Toxicity (2-BP Dominant) Germ Cell Depletion Adducts->Repro Target: Dividing Cells

Metabolic pathways driving the differential toxicity of 1-BP and 2-BP via protein adduction.

Quantitative Comparative Data

To objectively evaluate performance and safety, the following table synthesizes in vivo toxicological metrics from standardized inhalation studies (1000 ppm exposure over 5-12 weeks)[2].

Toxicological Parameter1-Bromopropane (1-BP)2-Bromopropane (2-BP)
Primary Target Organ Peripheral & Central Nervous SystemReproductive & Hematopoietic Systems
Neurotoxicity (MCV) Severe decrease (Onset < 7 weeks)Moderate decrease (Onset > 12 weeks)
Reproductive Toxicity Inhibits spermiation (Sertoli cells)Severe spermatogonia & oocyte depletion
Hematopoietic Toxicity Minimal to No significant changesSevere reduction (Erythrocytes, Platelets)
Glutathione (GSH) Impact High depletion rate (Liver/Brain)Moderate depletion rate
Myelin Sheath Pathology Ovoid/bubble-like axonal debrisBall-like enlargement of myelin sheaths

Experimental Protocol: Comparative Toxicity Assessment

Toxicity assays must be robust, reproducible, and self-validating. The following protocol leverages strain-specific susceptibilities to map the pharmacokinetic drivers of brominated solvent toxicity. We utilize BALB/cA mice, which possess inherently higher hepatic CYP2E1 levels and lower Glutathione-S-Transferase (GST) activity, making them an ideal, highly sensitive model for electrophile-induced toxicity[4].

Objective: Quantify the neuro-reproductive toxicity of brominated alkyl halides via inhalation exposure.

Step 1: Animal Model Selection & Baseline Normalization

  • Action: Select male BALB/cA mice (8 weeks old).

  • Validation: Perform baseline motor nerve conduction velocity (MCV) measurements on the tail nerve using a clinical electromyography system. Establish a vehicle-control group (fresh air) to normalize age-related physiological drifts[3].

Step 2: Controlled Inhalation Exposure

  • Action: House subjects in dynamic airflow inhalation chambers. Expose groups to 0, 50, 110, and 250 ppm of 1-BP or 2-BP for 8 hours/day, for 28 consecutive days[4].

  • Causality: Inhalation mimics the primary occupational exposure route. The 50-250 ppm range captures the critical inflection point between hormonal disruption (low dose) and direct cellular degeneration (high dose)[3].

Step 3: Neurophysiological & Hematological Assays

  • Action: Post-exposure, re-measure MCV and distal latency (DL). Draw blood via cardiac puncture for complete blood counts (CBC).

  • Validation: A dose-dependent elongation in DL and decrease in MCV confirms peripheral neuropathy[2]. Hematocrit and platelet counts serve as the differential diagnostic markers for 2-BP toxicity.

Step 4: Biochemical Profiling (The Mechanistic Anchor)

  • Action: Excise liver and brain tissues. Quantify total GSH content using Ellman’s reagent (DTNB) and measure CYP2E1 protein levels via Western blot[4].

  • Causality: Because 1-BP and 2-BP toxicity is mediated by reactive intermediates, quantifying the ratio of CYP2E1 (toxification) to GSH/GST (detoxification) provides the molecular rationale for the observed macroscopic pathology[4].

Protocol A Step 1: Baseline Normalization (BALB/cA Mice, High CYP2E1) B Step 2: Inhalation Exposure (0, 50, 110, 250 ppm for 28 days) A->B C Step 3A: Neuro-Assays (MCV & Distal Latency) B->C D Step 3B: Hematology (CBC & Platelet Count) B->D E Step 4: Biochemical Profiling (CYP2E1 & GSH Status) B->E F Comparative Toxicity Index (1-BP vs 2-BP) C->F D->F E->F

Self-validating experimental workflow for comparative toxicity of halogenated solvents.

Conclusion

The comparative assessment of 1-BP and 2-BP underscores a fundamental principle in molecular toxicology: isomeric structure dictates metabolic fate. While 2-BP is a potent reproductive and hematopoietic toxicant, the terminal halogen in 1-BP shifts its profile toward severe neurotoxicity via CYP2E1-mediated oxidative stress and sulfhydryl adduction[2][3][4]. Researchers must account for these mechanistic pathways when utilizing brominated alkyl halides in synthesis or evaluating occupational safety.

References

  • Ichihara, G. (2025). Neuro-reproductive toxicity and carcinogenicity of 1-bromopropane: studies for evidence-based preventive medicine. nih.gov. URL:[Link]

  • Yu, X. et al. (2001). Neurotoxicity of 2-Bromopropane and 1-Bromopropane, Alternative Solvents for Chlorofluorocarbons. ResearchGate. URL:[Link]

  • Liu, F. et al. (2009). Comparative Study on Susceptibility to 1-Bromopropane in Three Mice Strains. Toxicological Sciences. URL:[Link]

  • Ichihara, G. (2005). Neuro-reproductive toxicities of 1-bromopropane and 2-bromopropane. Int Arch Occup Environ Health. URL:[Link]

Sources

Validation

DFT Computational Studies on the Transition States of 1-(2-Bromoethyl)-4-methylcyclohexane Reactions: A Methodological Comparison Guide

For drug development professionals and synthetic chemists, predicting the exact ratio of bimolecular substitution (S N​ 2) to elimination (E2) products is a critical hurdle in late-stage functionalization. 1-(2-Bromoethy...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, predicting the exact ratio of bimolecular substitution (S N​ 2) to elimination (E2) products is a critical hurdle in late-stage functionalization. 1-(2-Bromoethyl)-4-methylcyclohexane (CAS: 5452-69-7) serves as an excellent model scaffold for this challenge. It features a primary alkyl bromide equipped with a bulky β -aliphatic chain. Because the β -carbon is directly attached to a tertiary carbon (C1 of the cyclohexane ring), the system exhibits significant steric hindrance along the S N​ 2 backside attack trajectory. This structural causality dramatically slows S N​ 2 kinetics, making the E2 pathway highly competitive when strong bases are utilized [3].

To accurately predict these diverging pathways, computational chemists rely on Density Functional Theory (DFT). However, not all DFT functionals—the analytical "products" of computational chemistry—are created equal. This guide objectively compares the performance of leading DFT methodologies and provides a field-proven, self-validating protocol for mapping the S N​ 2/E2 divergence.

The "Product" Comparison: Selecting the Right DFT Functional

When modeling transition states (TS), the choice of exchange-correlation functional dictates the accuracy of the activation barrier ( ΔG‡ ). The S N​ 2 and E2 transition states are highly sensitive to delocalization error and non-covalent interactions (such as ion-dipole complexation).

  • B3LYP (The Legacy Standard): Despite its ubiquity, B3LYP systematically fails for S N​ 2/E2 competition. It suffers from severe self-interaction error, which artificially stabilizes the charge-delocalized transition state. This results in underestimating activation barriers by up to 4–11 kcal/mol [4]. Verdict: Not recommended for kinetic barrier comparisons.

  • OLYP (The Mechanistic Baseline): OLYP corrects some of the barrier underestimation seen in standard GGAs and correctly predicts the qualitative mechanistic trends between S N​ 2 and E2. However, its absolute energetic errors remain moderate (~2.5 kcal/mol) [1]. Verdict: Acceptable for qualitative high-throughput screening.

  • M06-2X (The Gold Standard for Kinetics): Developed specifically to address the shortcomings of earlier functionals, this meta-GGA hybrid is explicitly parameterized for main-group thermochemistry and non-covalent interactions. It achieves an average absolute error of just ~0.9 kcal/mol compared to high-level CCSD(T)/CBS benchmarks for S N​ 2/E2 saddle points [1]. Verdict: Highly recommended.

Quantitative Data: DFT Functional Performance for S N​ 2/E2 Barriers
DFT FunctionalS N​ 2 Barrier Mean Error (kcal/mol)E2 Barrier Mean Error (kcal/mol)Dispersion CorrectionRecommendation
B3LYP -4.5 (Underestimates)-2.3 (Underestimates)No (Requires empirical -D3)Not Recommended
OLYP +2.5 (Overestimates)+1.8 (Overestimates)NoAcceptable
M06-2X ±0.9 (Highly Accurate)±1.0 (Highly Accurate)Implicitly ParameterizedHighly Recommended
ω B97X-D ±1.2 (Accurate)±1.1 (Accurate)Yes (Explicit)Recommended
The Causality of Solvation: Implicit vs. Microsolvation

Gas-phase DFT calculations inherently favor the E2 pathway. Without solvent, localized anionic charges (e.g., nucleophiles like F⁻ or OH⁻) are highly unstable and will aggressively abstract a β -proton to dissipate charge, artificially lowering the E2 barrier. To achieve field-proven accuracy, the solvation model must be carefully chosen:

  • Implicit Solvation (SMD/PCM): Treats the solvent as a continuous dielectric medium. While it stabilizes the nucleophile and raises both barriers to realistic levels, it often oversimplifies critical hydrogen-bonding dynamics.

  • Microsolvation (Explicit Solvent): Adding 1–3 explicit solvent molecules (e.g., H₂O) around the nucleophile fundamentally alters the reaction logic. The solvent molecules hydrogen-bond to the nucleophile, reducing its basicity. Because the E2 transition state is more sterically demanding and requires precise anti-periplanar alignment, the bulk of a microsolvated nucleophile increases the E2 activation strain. Consequently, strong microsolvation often shifts the mechanistic preference back to S N​ 2 [2].

Mechanism Reactant Reactants 1-(2-Bromoethyl)-4-methylcyclohexane SN2_TS SN2 Transition State [Backside Attack] Reactant->SN2_TS Weak Base / Strong Microsolvation E2_TS E2 Transition State [Anti-periplanar Abstraction] Reactant->E2_TS Strong Base / Gas Phase SN2_Prod Substitution Product (Inversion) SN2_TS->SN2_Prod E2_Prod Elimination Product (Alkene) E2_TS->E2_Prod

Mechanistic divergence between SN2 and E2 pathways for primary alkyl bromides.

Self-Validating Computational Protocol

To ensure scientific integrity, every TS calculation must be a self-validating system. Follow this step-by-step methodology to isolate the transition states of 1-(2-Bromoethyl)-4-methylcyclohexane:

Step 1: Conformational Sampling The 2-bromoethyl chain can exist in multiple rotamers, and the cyclohexane ring can adopt axial or equatorial conformations. Use Molecular Mechanics (e.g., OPLS4) to identify the global minimum. The equatorial conformation is generally favored to minimize 1,3-diaxial interactions.

Step 2: Pre-Optimization Optimize the reactant complex (substrate + nucleophile) at M06-2X/6-31G(d) to establish the baseline ion-dipole complex.

Step 3: Potential Energy Surface (PES) Scan

  • For S N​ 2: Perform a relaxed scan decreasing the distance between the nucleophile and the α -carbon (enforcing a backside trajectory, 180° from the C-Br bond).

  • For E2: Perform a 2D relaxed scan decreasing the nucleophile-to- β -hydrogen distance while simultaneously elongating the C α -Br bond.

Step 4: Transition State Optimization Extract the highest energy peak from the PES scan. Run a Berny optimization (Opt=(TS, CalcFC, NoEigenTest)) using M06-2X/def2-TZVP.

Step 5: Frequency Verification (Critical Step) Run a frequency calculation. A true transition state must possess exactly one imaginary frequency. Visualize this frequency to ensure it corresponds to the correct reaction coordinate (e.g., simultaneous C-Nuc bond formation and C-Br bond cleavage for S N​ 2).

Step 6: Intrinsic Reaction Coordinate (IRC) Execute an IRC calculation to prove causality—verifying that the isolated TS smoothly connects the reactant complex to the desired product complex.

Step 7: High-Level Solvation Single Point Calculate the final single-point energy using the SMD solvation model to derive the accurate ΔG‡ [3].

Workflow Step1 1. Conformational Search (OPLS4 / MM) Step2 2. Pre-Optimization (M06-2X/6-31G*) Step1->Step2 Step3 3. PES Scan (Reaction Coordinate) Nucleophile Approach Step2->Step3 Step4 4. TS Optimization (M06-2X/def2-TZVP) Step3->Step4 Step5 5. Frequency Analysis (1 Imaginary Freq) Step4->Step5 Step6 6. IRC Calculation (Verify Connection) Step5->Step6 Step7 7. Solvation Single Point (SMD Model) Step6->Step7

Step-by-step computational workflow for isolating and verifying transition states.

Conclusion

For complex scaffolds like 1-(2-Bromoethyl)-4-methylcyclohexane, relying on legacy functionals like B3LYP will yield misleading kinetic barriers due to severe self-interaction errors. By upgrading your computational toolkit to M06-2X or ω B97X-D, and rigorously applying microsolvation models to account for nucleophile basicity suppression, researchers can achieve experimental-grade accuracy in predicting S N​ 2 vs. E2 product distributions.

References
  • Zhao, Y., et al. "Density Functional Calculations of E2 and SN2 Reactions: Effects of the Choice of Density Functional, Basis Set, and Self-Consistent Iterations." Journal of Chemical Theory and Computation, 2010. URL: [Link]

  • Hamlin, T. A., et al. "How Solvation Influences the SN2 versus E2 Competition." Journal of the American Chemical Society (via PMC - NIH), 2018. URL: [Link]

  • Rablen, P. R., et al. "How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers." The Journal of Organic Chemistry, 2014. URL: [Link]

  • Gonzales, J. M., et al. "Assessment of Density Functional Theory for Model SN2 Reactions: CH3X + F-." The Journal of Physical Chemistry A, 2001. URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromoethyl)-4-methylcyclohexane

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagu...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(2-Bromoethyl)-4-methylcyclohexane (CAS No. 5452-69-7), a halogenated organic compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory compliance.

Hazard Identification and Core Chemical Profile

Understanding the chemical's nature is the foundation of its safe handling and disposal. 1-(2-Bromoethyl)-4-methylcyclohexane is a brominated hydrocarbon. Its primary hazards include causing skin, eye, and respiratory irritation[1]. While not always flammable, related halogenated compounds can decompose under high heat or in a fire to produce highly toxic and corrosive gases, such as hydrogen bromide[2][3]. Therefore, treating it with the appropriate level of caution is paramount.

PropertyValueSource
Chemical Name 1-(2-bromoethyl)-4-methylcyclohexane[4][5]
CAS Number 5452-69-7[5][6]
Molecular Formula C₉H₁₇Br[4][5]
Molecular Weight 205.13 g/mol [4]
Primary Hazards Causes skin and eye irritation; may cause respiratory irritation.[1]
Classification Halogenated Organic Compound[7]

The Cornerstone of Disposal: Waste Segregation

The single most important principle in managing this waste stream is segregation . 1-(2-Bromoethyl)-4-methylcyclohexane is a halogenated organic compound. Disposal pathways for halogenated and non-halogenated solvents are fundamentally different and have significant cost and environmental implications[7].

  • Halogenated Waste (like this compound): Must be incinerated at high temperatures in specialized facilities to safely break down the carbon-halogen bonds and scrub the resulting acidic gases[7][8]. This is an energy-intensive and expensive process.

  • Non-Halogenated Waste: Can often be recycled or used as a fuel additive in cement kilns, representing a more economical and environmentally preferable route[7].

Contaminating a large container of non-halogenated solvent waste with even a small amount of a halogenated compound like 1-(2-Bromoethyl)-4-methylcyclohexane renders the entire volume as halogenated waste[7]. This dramatically increases disposal costs and complexity.

Prohibited Disposal Methods:

  • DO NOT dispose of down the drain. This is illegal and environmentally harmful[3][9].

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal[3].

The following decision workflow must be followed to ensure proper segregation.

G start Waste Generated: 1-(2-Bromoethyl)-4-methylcyclohexane decision_mix Is this waste mixed with other solvents? start->decision_mix node_pure Collect in a dedicated, properly labeled 'HALOGENATED WASTE' container. decision_mix->node_pure No decision_all_halo Are ALL solvents in the mixture halogenated? decision_mix->decision_all_halo Yes node_all_halo Collect in 'HALOGENATED WASTE' container. decision_all_halo->node_all_halo Yes node_mixed_halo CRITICAL: This mixture is now 'HALOGENATED WASTE'. Collect accordingly. decision_all_halo->node_mixed_halo No

Waste Segregation Decision Workflow

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures safety and compliance from the point of generation to final hand-off.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Gloves: Double nitrile or Viton gloves are recommended for handling halogenated solvents[3].

  • Eye Protection: Chemical splash goggles are mandatory[1][10].

  • Lab Coat: A fully buttoned lab coat provides essential body protection[3].

  • Work Area: All transfers should be conducted in a certified chemical fume hood to prevent inhalation of vapors[1][3].

Step 2: Waste Collection and Containerization The integrity of your waste container is crucial to prevent leaks and ensure safe transport.

  • Container Type: Use a designated, leak-proof hazardous waste container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally recommended[3][11]. Avoid metal cans, as halogenated solvents can degrade over time to form acids that corrode metal[3].

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added[2]. The label must include:

    • The words "Hazardous Waste "[9].

    • The words "Halogenated Organic Waste "[2].

    • The full chemical name: "1-(2-Bromoethyl)-4-methylcyclohexane ". Do not use abbreviations or chemical formulas[2].

    • An approximate percentage if it is part of a mixture.

  • Handling: Keep the waste container closed at all times except when you are actively adding waste. This prevents the release of volatile organic compounds (VOCs) and protects against spills[2][9].

Step 3: Interim On-Site Storage Proper storage while awaiting pickup is a critical safety checkpoint.

  • Location: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, such as a secondary containment tray within a safety cabinet[1][3].

  • Incompatibilities: Ensure the waste is stored away from incompatible materials. For halogenated compounds, this primarily includes:

    • Strong oxidizing agents[12]

    • Strong bases[12]

    • Acids[3]

    • Reactive metals[3]

Step 4: Final Disposal

  • Contact Professionals: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[1][9]. Never use a non-certified service.

  • Documentation: Follow all institutional procedures for waste manifest and pickup requests.

Emergency Procedures: Spills and Exposures

Accidents can happen. A clear, pre-defined response plan is essential.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Spill Response Protocol: The appropriate response depends entirely on the scale of the spill.

G cluster_large Large Spill Response cluster_small Small Spill Response start Spill Occurs decision_size Assess Spill Size: Can it be cleaned up in <10 minutes by one person? start->decision_size cluster_large cluster_large decision_size->cluster_large No (Large Spill) cluster_small cluster_small decision_size->cluster_small Yes (Small Spill) large_1 Evacuate the immediate area large_2 Alert colleagues and supervisor large_1->large_2 large_3 Activate fire alarm if necessary large_2->large_3 large_4 Call emergency services / EHS large_3->large_4 small_1 Ensure proper PPE is worn small_2 Contain spill with inert absorbent material (vermiculite, sand) small_1->small_2 small_3 Carefully collect material using non-sparking tools small_2->small_3 small_4 Place in a sealed, labeled hazardous waste container small_3->small_4 small_5 Decontaminate spill area small_4->small_5

Spill Response Workflow

For a small spill, after containing and collecting the material, the container with the absorbed chemical must be disposed of as halogenated hazardous waste[1][3].

Conclusion

The responsible disposal of 1-(2-Bromoethyl)-4-methylcyclohexane is a straightforward process when guided by the principles of hazard awareness, rigorous segregation, and adherence to established protocols. By internalizing these procedures, you not only ensure compliance but also actively contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific guidelines and your material's Safety Data Sheet (SDS) as the ultimate authorities.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: (2-Bromoethyl)cyclohexane.
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 1-Bromo-4-methylcyclohexane.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • SK Geocentric Co.,Ltd. (2024, June 10). SAFETY DATA SHEET: Methylcyclohexane.
  • Santa Cruz Biotechnology, Inc. (n.d.). (Bromomethyl)cyclohexane - SCBT.
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET: 1-Bromo-4-methylcyclohexane.
  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: Methylcyclohexane.
  • AK Scientific, Inc. (n.d.). 1-Bromo-1-methylcyclohexane.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: Methylcyclohexane.
  • Fisher Scientific. (2010, May 7). SAFETY DATA SHEET: (Bromomethyl)cyclohexane.
  • ResearchGate. (n.d.). A review of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the environment and assessment of its persistence, bioaccumulation and toxicity.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Bromoethyl)-4-methylcyclohexane. PubChem. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Bromoethyl)-4-methylcyclohexane

Comprehensive Safety and Handling Guide: 1-(2-Bromoethyl)-4-methylcyclohexane This guide provides essential safety, handling, and disposal protocols for 1-(2-Bromoethyl)-4-methylcyclohexane. As a dedicated partner in you...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(2-Bromoethyl)-4-methylcyclohexane

This guide provides essential safety, handling, and disposal protocols for 1-(2-Bromoethyl)-4-methylcyclohexane. As a dedicated partner in your research and development endeavors, we aim to furnish you with critical information that extends beyond the product itself, fostering a culture of safety and scientific excellence in your laboratory.

Hazard Assessment and GHS Classification (Anticipated)

Based on the chemical structure, 1-(2-Bromoethyl)-4-methylcyclohexane is anticipated to possess hazards common to alkyl bromides. These compounds can be irritating to the skin, eyes, and respiratory system. Prolonged or excessive exposure may lead to more severe health effects. The presence of the bromine atom and the alkyl structure suggests potential environmental hazards if not disposed of correctly.

Anticipated GHS Hazard Classifications:

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

  • Hazardous to the Aquatic Environment (Acute and Chronic): Category 2 or 3

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to ensuring your safety. The following table outlines the minimum required PPE for handling 1-(2-Bromoethyl)-4-methylcyclohexane.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1] Double gloving is recommended.To prevent skin contact and absorption. Halogenated hydrocarbons can penetrate some glove materials.[2]
Eye and Face Protection Chemical safety goggles and a face shield.[3]To protect against splashes and airborne particles that can cause severe eye irritation or damage.
Skin and Body Protection A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is advised.To minimize skin exposure and protect from potential splashes.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.To prevent inhalation of potentially irritating or toxic vapors.

Safe Handling and Operational Protocols

Adherence to a stringent handling protocol is crucial for minimizing exposure risk and ensuring the integrity of your experiments.

Preparation and Handling Workflow

The following diagram outlines the standard workflow for the safe handling of 1-(2-Bromoethyl)-4-methylcyclohexane.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Assemble and Inspect Glassware prep_fumehood->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_transfer Transfer and Workup handle_reaction->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of 1-(2-Bromoethyl)-4-methylcyclohexane.

Detailed Experimental Protocol
  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in the table above.

    • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.

    • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.

  • Handling:

    • Dispensing: Use a calibrated pipette or a syringe to dispense the required amount of 1-(2-Bromoethyl)-4-methylcyclohexane. Avoid generating aerosols.

    • Reaction Setup: If the compound is being used in a reaction, ensure the setup is secure and all joints are properly sealed.

    • Workup: During the reaction workup, be mindful of potential exotherms and pressure build-up, especially during quenching and extraction steps.[4]

  • Cleanup:

    • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., acetone or ethanol) can be followed by a thorough wash with soap and water.

    • Waste Segregation: All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent accidents.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Container: Keep the container tightly closed and properly labeled.

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, and reactive metals.

  • Ignition Sources: Store away from heat, sparks, and open flames.

Emergency Procedures: A Plan for the Unexpected

In the event of an emergency, a swift and informed response is critical.

Emergency Response Flowchart

cluster_exposure Personal Exposure cluster_spill Spill Response exp_skin Skin Contact: Flush with copious water for 15 min. seek_medical Seek Immediate Medical Attention exp_skin->seek_medical exp_eye Eye Contact: Immediately use eyewash for 15 min. exp_eye->seek_medical exp_inhalation Inhalation: Move to fresh air. exp_inhalation->seek_medical exp_ingestion Ingestion: Do NOT induce vomiting. exp_ingestion->seek_medical spill_alert Alert others and evacuate the immediate area. spill_ppe Don appropriate PPE if safe to do so. spill_alert->spill_ppe spill_contain Contain the spill with absorbent material. spill_ppe->spill_contain spill_collect Collect waste in a sealed container. spill_contain->spill_collect spill_decontaminate Decontaminate the area. spill_collect->spill_decontaminate

Caption: A flowchart outlining the immediate steps to take in case of an exposure or spill.

Detailed Emergency Actions
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • Evacuate non-essential personnel from the area.

    • If the spill is small and you are trained to handle it, don the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and contact your institution's emergency response team.[8]

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a direct stream of water as it may spread the fire.

Waste Disposal Plan

Proper disposal of 1-(2-Bromoethyl)-4-methylcyclohexane and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect in a clearly labeled, sealed container for "Halogenated Organic Waste". This includes contaminated gloves, paper towels, and absorbent materials.

  • Liquid Waste (Solutions): Collect in a designated, sealed, and properly labeled hazardous waste container for "Halogenated Organic Waste". Do not mix with incompatible wastes.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company.[9] Follow all local, state, and federal regulations.

References

  • Lanxess. (2017, March 15). Alkyl Bromides. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • The NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/2015/07/ppe_guide-chemical_resistance.pdf]([Link] safety/2015/07/ppe_guide-chemical_resistance.pdf)

  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • Sdfine. (n.d.). allyl bromide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Retrieved from [Link]

  • ResearchGate. (n.d.). Refuse Disposal and Bromine Compounds. Retrieved from [Link]

  • GOV.UK. (2024, December 4). Incident management: methyl bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Rice University. (n.d.). Chemical Spills. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Kansas State University. (n.d.). Bromine. Retrieved from [Link]

  • HSI. (2024, July 31). Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromoethyl)-4-methylcyclohexane
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1-(2-Bromoethyl)-4-methylcyclohexane
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